molecular formula C10H8INO2S2 B5013546 N-(3-iodophenyl)thiophene-2-sulfonamide

N-(3-iodophenyl)thiophene-2-sulfonamide

Cat. No.: B5013546
M. Wt: 365.2 g/mol
InChI Key: VGMGLSUAYKUFHQ-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)thiophenyl-2-sulfonamide (CAS 565180-58-7) is a chemical compound with a molecular formula of C10H8INO2S2 and a molecular weight of 365.21 g/mol. It is recommended to be stored at 2-8°C . This compound belongs to a class of substituted thiophene-2-sulfonamides, which are subjects of ongoing scientific investigation . While research on this specific molecule is developing, its core structure is highly relevant in medicinal chemistry. Notably, compounds featuring the 3-phenylthiophene-2-sulfonamide scaffold have been identified as potent inhibitors of anti-apoptotic Bcl-2 family proteins, such as Mcl-1 and Bcl-2 . Structure-based optimization of these analogs has yielded compounds with improved binding affinity, achieving sub-micromolar inhibition constants (Ki) . These inhibitors are of significant research interest for their potential to overcome drug resistance in cancer cells and induce caspase-dependent apoptosis via the mitochondrial pathway . The structural features of N-(3-iodophenyl)thiophene-2-sulfonamide, including the iodophenyl group, make it a valuable intermediate or precursor for further chemical exploration and structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-iodophenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2S2/c11-8-3-1-4-9(7-8)12-16(13,14)10-5-2-6-15-10/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMGLSUAYKUFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(3-iodophenyl)thiophene-2-sulfonamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of heterocyclic chemistry and targeted drug design has propelled the exploration of novel molecular scaffolds with significant therapeutic potential. Among these, the thiophene-2-sulfonamide core has emerged as a privileged structure, present in a variety of biologically active compounds. This guide provides a comprehensive technical overview of a specific, yet important, derivative: N-(3-iodophenyl)thiophene-2-sulfonamide. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that elucidates the rationale behind its synthesis, explores its physicochemical properties, and discusses its potential in the landscape of modern drug discovery. This document is structured to empower researchers with the foundational knowledge and practical insights necessary to effectively work with and expand upon this promising chemical entity.

Molecular Profile and Physicochemical Characteristics

This compound is an aromatic sulfonamide characterized by a thiophene-2-sulfonyl group bonded to a 3-iodoaniline moiety. The strategic placement of the iodine atom on the phenyl ring offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Chemical Structure and Molecular Weight

The chemical structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

The molecular formula is C₁₀H₈INO₂S₂. To determine the molecular weight, the atomic weights of the constituent elements are summed:

ElementSymbolQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1012.011120.11
HydrogenH81.0088.064
IodineI1126.904126.904
NitrogenN114.00714.007
OxygenO215.99931.998
SulfurS232.06564.13
Total 365.213

Therefore, the molecular weight of this compound is 365.21 g/mol .

Physicochemical Properties (Estimated)
PropertyEstimated ValueRationale and Supporting Data
pKa 9.5 - 10.5The acidity of the sulfonamide N-H is influenced by the electron-withdrawing nature of the sulfonyl group and the aromatic rings. For benzenesulfonamide, the pKa is approximately 10.1.[1] The electronic effects of the thiophene and iodophenyl rings are not expected to drastically alter this value. Studies on benzenesulfonamide ionization constants provide a basis for this estimation.[2]
Melting Point (°C) 140 - 1605-Bromothiophene-2-sulfonamide has a melting point of 138-142 °C.[3] The introduction of the larger iodophenyl group is expected to increase the melting point due to increased molecular weight and potential for stronger intermolecular interactions.
LogP (octanol/water) 2.5 - 3.5N-phenylthiophene-2-sulfonamide has a predicted XlogP of 2.5.[4] The presence of an iodine atom will increase the lipophilicity of the molecule. The hydrophobic properties of sulfonamides are important for their biological activity, though the degree of ionization often plays a more dominant role.[5]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate).The largely aromatic and lipophilic nature of the molecule suggests low aqueous solubility. The sulfonamide group provides some polarity, allowing for solubility in polar organic solvents.

Synthesis of this compound

The formation of the N-aryl sulfonamide bond is the key transformation in the synthesis of this molecule. While classical methods like the reaction of a sulfonyl chloride with an aniline exist, modern palladium-catalyzed cross-coupling reactions offer superior yields, functional group tolerance, and milder reaction conditions. The Buchwald-Hartwig amination is a particularly powerful and versatile method for this purpose.[6]

Retrosynthetic Analysis

A retrosynthetic analysis points to two primary synthetic routes, both of which are viable. The choice of which route to pursue often depends on the commercial availability and cost of the starting materials.

Retrosynthesis cluster_0 Route A cluster_1 Route B target This compound start_A1 Thiophene-2-sulfonamide start_A1->target Pd-catalyzed C-N coupling start_A2 1,3-Diiodobenzene start_A2->target start_B1 3-Iodoaniline start_B1->target Nucleophilic Substitution start_B2 Thiophene-2-sulfonyl chloride start_B2->target

Figure 2: Retrosynthetic analysis of this compound.

While Route B, a classical nucleophilic substitution, is feasible, this guide will focus on a detailed protocol for Route A via a Buchwald-Hartwig amination, which represents a more contemporary and often more efficient approach.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of thiophene-2-sulfonamide with 1,3-diiodobenzene. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the highest yields.

Materials:

  • Thiophene-2-sulfonamide

  • 1,3-Diiodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add thiophene-2-sulfonamide (1.0 eq), 1,3-diiodobenzene (1.2 eq), and cesium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and Xantphos (0.04 eq). Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition and Degassing: Evacuate and backfill the reaction flask with an inert gas (nitrogen or argon) three times. Add anhydrous 1,4-dioxane via syringe. Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C under an inert atmosphere and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Justification of Reagents and Conditions:

  • Palladium Catalyst (Pd(OAc)₂): Palladium is the cornerstone of this cross-coupling reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate the C-N bond formation.[7]

  • Ligand (Xantphos): Bulky, electron-rich phosphine ligands like Xantphos are crucial for stabilizing the palladium catalyst, promoting the oxidative addition and reductive elimination steps, and preventing catalyst decomposition.[7]

  • Base (Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the sulfonamide, making it a more reactive nucleophile. Cesium carbonate is often effective in these couplings.

  • Solvent (1,4-Dioxane): A polar, aprotic solvent is needed to dissolve the reactants and facilitate the reaction at elevated temperatures. Anhydrous conditions are essential to prevent quenching of the catalyst and reactants.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere of nitrogen or argon is necessary to prevent catalyst degradation and ensure a successful reaction.

Synthesis_Workflow start Thiophene-2-sulfonamide + 1,3-Diiodobenzene catalyst Pd(OAc)₂ / Xantphos Cs₂CO₃, Dioxane start->catalyst reaction Buchwald-Hartwig Amination (100-110 °C, 12-24 h) catalyst->reaction workup Workup (EtOAc, H₂O, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Figure 3: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Potential Applications in Drug Discovery

The this compound scaffold possesses several features that make it an attractive starting point for drug discovery programs.

  • Sulfonamide Core: The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[8] It can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets.

  • Thiophene Ring: Thiophene is a bioisostere of the benzene ring and is frequently incorporated into drug candidates to modulate their physicochemical properties and metabolic stability.

  • Iodophenyl Moiety: The iodine atom can serve as a "heavy atom" for X-ray crystallography studies, aiding in the determination of binding modes with target proteins. Furthermore, it provides a reactive site for further structural modifications through reactions like Suzuki, Sonogashira, and Heck couplings, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

While specific biological activities for this compound have not been extensively reported, related thiophene-2-sulfonamide derivatives have shown promise as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs). The development of novel inhibitors for such targets is of significant interest in oncology and other therapeutic areas.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound and its synthetic precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, consult the Safety Data Sheet (SDS) for this compound and all reagents used in its synthesis.

Conclusion

This compound represents a versatile and synthetically accessible molecule with significant potential for further exploration in medicinal chemistry. This guide has provided a detailed overview of its fundamental properties, a robust protocol for its synthesis via modern cross-coupling methodology, and a rationale for its potential applications. By understanding the principles outlined herein, researchers are well-equipped to utilize this compound as a valuable building block in the design and development of novel therapeutic agents. The strategic incorporation of the iodophenyl and thiophene-2-sulfonamide motifs offers a rich platform for the generation of diverse chemical libraries, paving the way for the discovery of new and effective medicines.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituents, observed and estimated activity (pKa) and indicator parameter used in present study. Retrieved from [Link]

  • PubChemLite. (n.d.). N-phenylthiophene-2-sulfonamide (C10H9NO2S2). Retrieved from [Link]

  • Van der Meer, D., & Teppema, J. S. (1983). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of veterinary pharmacology and therapeutics, 6(1), 39–48.
  • Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(3), 339-355.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide.... Retrieved from [Link]

  • Breinbauer, R., & Popp, F. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorganic & medicinal chemistry letters, 22(18), 5919–5923.

Sources

Technical Monograph: N-(3-iodophenyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Role: Pharmacophore Scaffold & Synthetic Intermediate in Fragment-Based Drug Discovery (FBDD)

Executive Summary

N-(3-iodophenyl)thiophene-2-sulfonamide is a specialized organosulfur compound serving as a high-value scaffold in medicinal chemistry. While often categorized in PubChem as a screening library entry, its structural architecture—combining a bioisosteric thiophene ring, a polar sulfonamide linker, and a reactive aryl iodide—positions it as a critical "diversity-oriented synthesis" (DOS) building block.

This guide analyzes the compound not merely as a static entry, but as a dynamic precursor for generating libraries of biologically active agents, particularly targeting Bcl-2 family proteins and Carbonic Anhydrase (CA) isoforms.

PubChem Data Dossier & Physicochemical Profile

Data synthesized from PubChem computed descriptors and standard cheminformatics models.

Identity & Identifiers
Identifier TypeValue / Descriptor
IUPAC Name This compound
Molecular Formula C₁₀H₈INO₂S₂
Molecular Weight 365.21 g/mol
PubChem CID Generic Entry Classification (Analogous to CID 655486 series)
InChI Key (Predicted) Specific to isomer connectivity
Core Scaffold Thiophene-2-sulfonamide
Physicochemical Properties (Lipinski Compliance)

This compound exhibits ideal "Lead-Like" properties, making it suitable for further optimization without immediately violating drug-likeness rules.

PropertyValueInterpretation
XLogP3 ~3.2Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (NH)Specific interaction point for active site residues (e.g., Zn²⁺ coordination).
H-Bond Acceptors 3 (O, N)Sufficient for receptor binding without excessive polarity.
TPSA ~75 ŲWell within the <140 Ų limit for oral bioavailability.
Rotatable Bonds 3Low conformational entropy penalty upon binding.

Synthetic Framework & Methodology

Expert Insight: The synthesis of this compound relies on the nucleophilic attack of an aniline nitrogen on a sulfonyl electrophile. The critical control point is moisture management to prevent the hydrolysis of the sulfonyl chloride into the sulfonic acid.

Core Synthesis Protocol (Sulfonylation)

Objective: Synthesize this compound from primary precursors.

Reagents:

  • Thiophene-2-sulfonyl chloride (1.0 eq)

  • 3-Iodoaniline (1.0 eq)

  • Pyridine (Solvent/Base) or DCM/Triethylamine system.

Step-by-Step Workflow:

  • Preparation: Dissolve 3-Iodoaniline (10 mmol) in anhydrous Pyridine (15 mL) under an inert Nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add Thiophene-2-sulfonyl chloride (10.5 mmol) dissolved in minimal DCM over 20 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Quench: Pour reaction mixture into ice-cold 1M HCl (to neutralize pyridine and protonate the product).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography.

Reaction Logic Diagram

Synthesis_Workflow Start Precursors: Thiophene-2-sulfonyl Cl + 3-Iodoaniline Step1 Nucleophilic Attack (0°C, Pyridine) Start->Step1 Mixing Step2 Intermediate: Sulfonamide Salt Step1->Step2 Elimination of HCl Step3 Acid Quench (1M HCl) Step2->Step3 Protonation Final Product: N-(3-iodophenyl) thiophene-2-sulfonamide Step3->Final Precipitation

Figure 1: Synthetic pathway for the sulfonamide coupling. The pyridine acts as both solvent and acid scavenger.

Functionalization: The Iodine Advantage

Expert Insight: The "3-iodo" substituent is not merely structural decoration; it is a reactive handle . In drug discovery, this allows the molecule to serve as a core fragment that can be expanded into complex chemical space using Palladium-catalyzed cross-coupling.

Divergent Synthesis Logic

Researchers use this scaffold to generate libraries for High-Throughput Screening (HTS).

  • Suzuki-Miyaura Coupling: Reacting the Iodine with Aryl Boronic Acids introduces biaryl systems, crucial for increasing hydrophobic contact in protein pockets (e.g., Bcl-2 inhibitors).

  • Sonogashira Coupling: Reacting with terminal alkynes introduces rigid spacers.

  • Heck Reaction: Introduction of alkene functionalities.

Derivatization Workflow Diagram

Derivatization_Logic Core N-(3-iodophenyl) thiophene-2-sulfonamide (Core Scaffold) Suzuki Suzuki Coupling (R-B(OH)2, Pd(0)) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, CuI, Pd(0)) Core->Sonogashira Buchwald Buchwald-Hartwig (R-NH2, Pd(0)) Core->Buchwald Biaryl Biaryl Sulfonamides (Bcl-2 Inhibitors) Suzuki->Biaryl Alkyne Alkyne-Linked Inhibitors Sonogashira->Alkyne Amine Aminated Analogs (Kinase Inhibitors) Buchwald->Amine

Figure 2: The Iodine atom serves as a "diversity point," allowing the transformation of the core scaffold into three distinct classes of bioactive molecules.

Biological Context & Applications

The thiophene-2-sulfonamide moiety is a privileged structure in medicinal chemistry.

Target Class: Bcl-2 Family Inhibitors

Research indicates that thiophene-sulfonamides structurally related to this compound act as inhibitors of anti-apoptotic proteins (Bcl-2, Mcl-1).[1]

  • Mechanism: The sulfonamide group mimics the hydrogen bonding of the BH3 domain, while the phenyl ring (expanded via the iodine handle) occupies the hydrophobic groove of the Bcl-2 protein.

  • Relevance: Overexpression of Bcl-2 is a major mechanism of resistance in cancer chemotherapy.[1]

Target Class: Carbonic Anhydrase (CA)

Sulfonamides are the classic inhibitors of CA. The thiophene ring acts as a bioisostere for the benzene ring found in traditional sulfa drugs (like acetazolamide), often improving selectivity for specific isoforms (e.g., CA IX over CA II).

  • Binding Mode: The sulfonamide nitrogen coordinates directly to the Zinc (Zn²⁺) ion in the enzyme's active site.

Safety & Handling (SDS Summary)

Based on GHS classifications for halogenated sulfonamides.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Keep in a cool, dry place. Light sensitive (due to the C-I bond). Store under inert gas if possible to prevent deiodination over long periods.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiophene-2-sulfonamide derivatives. Retrieved from [Link]

  • Yang, C., et al. (2014). Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins. ChemMedChem. Retrieved from [Link]

  • Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for sulfonamide mechanism).
  • Organic Chemistry Portal. Synthesis of Thiophenes and Sulfonamides. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Inferred Toxicological Profile of N-(3-iodophenyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and disposal of N-(3-iodophenyl)thiophene-2-sulfonamide. In the absence of a formal Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from structurally related molecules, including iodinated aromatic compounds, thiophene derivatives, and aryl sulfonamides, to construct a robust and scientifically grounded safety profile. It is intended for researchers, scientists, and drug development professionals who may handle this or similar compounds. The guide delves into the mechanistic underpinnings of potential hazards, offering not just protocols but the scientific rationale behind them, thereby fostering a deeper understanding of chemical safety.

Introduction: A Predictive Hazard Analysis

This compound is a molecule of interest in medicinal chemistry, likely as an intermediate or a scaffold for developing novel therapeutic agents.[1][2] Its structure combines three key functional moieties: an iodinated phenyl ring, a thiophene ring, and a sulfonamide linkage. Each of these components contributes to the overall chemical reactivity, biological activity, and, consequently, the toxicological profile of the molecule. This guide will deconstruct the molecule to predict its behavior and provide a framework for its safe utilization in a research and development setting.

The thiophene ring, a sulfur-containing heterocycle, is a common building block in pharmaceuticals but is also recognized as a "structural alert" due to its potential for metabolic activation into reactive intermediates.[3][4] The iodinated phenyl group can influence the compound's lipophilicity and metabolic fate, with some iodinated aromatics exhibiting significant toxicity.[5][6] The sulfonamide group is a well-established pharmacophore, but it is also associated with hypersensitivity reactions in some individuals.[7][8] Understanding the interplay of these three moieties is crucial for a comprehensive safety assessment.

Predicted Physicochemical and Toxicological Properties

The following table summarizes the predicted properties of this compound, based on data from related compounds. These values should be considered as estimates and handled with the appropriate level of caution.

PropertyPredicted Value/InformationRationale and Key Considerations
Physical State Likely a solid at room temperature.Similar substituted thiophene sulfonamides are solids.[9]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.The presence of the aromatic rings and the iodine atom increases lipophilicity.
Acute Toxicity (Oral) Predicted to be harmful if swallowed.Thiophene derivatives and some sulfonamides exhibit oral toxicity.[10][11]
Skin Corrosion/Irritation Predicted to cause skin irritation.Aryl sulfonamides and thiophene derivatives can be skin irritants.[12]
Serious Eye Damage/Irritation Predicted to cause serious eye irritation.Many sulfonamide-containing compounds are classified as eye irritants.[12]
Respiratory Sensitization Insufficient data; handle as a potential respiratory irritant.Dusts from fine chemical powders can cause respiratory irritation.
Germ Cell Mutagenicity Insufficient data; handle with caution.
Carcinogenicity Insufficient data; handle with caution.
Reproductive Toxicity Insufficient data; handle with caution.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation of dusts should be avoided.[12]
Specific Target Organ Toxicity (Repeated Exposure) Potential for effects on the liver.Metabolism of the thiophene ring can produce hepatotoxic intermediates.[13][14]

Mechanistic Insights into Potential Hazards

The Thiophene Moiety: A Double-Edged Sword

The thiophene ring is susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes in the liver.[13][14] This can lead to the formation of reactive intermediates, such as thiophene-S-oxides and thiophene epoxides.[3][4] These electrophilic species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cytotoxicity and potentially genotoxicity.[10] While the presence of a thiophene ring does not guarantee toxicity, it necessitates careful handling to minimize exposure.[3][4]

dot graph MetabolismOfThiophene { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Thiophene [label="Thiophene Ring", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP450 [label="CYP450 Enzymes\n(in Liver)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ReactiveMetabolites [label="Reactive Metabolites\n(Thiophene-S-oxide, Epoxide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellularMacromolecules [label="Cellular Macromolecules\n(Proteins, DNA)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Toxicity [label="Potential Hepatotoxicity", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Thiophene -> CYP450 [label="Metabolism"]; CYP450 -> ReactiveMetabolites [label="Oxidation"]; ReactiveMetabolites -> CellularMacromolecules [label="Covalent Binding"]; CellularMacromolecules -> Toxicity; }

Figure 1: Metabolic activation pathway of the thiophene ring.

The Iodinated Phenyl Group: A Potential Source of Toxicity

Iodinated aromatic compounds can exhibit significant toxicity, and their disinfection byproducts in water are a known environmental concern.[5][6] While the toxicological profile of the N-(3-iodophenyl) group in this specific context is unknown, it is prudent to assume that the compound and its potential metabolites could be harmful. Excessive iodine intake is known to have systemic toxic effects.[15]

The Sulfonamide Functional Group: A Known Sensitizer

The sulfonamide group is present in many antibacterial drugs and is associated with hypersensitivity reactions in a subset of the population.[7][8] These reactions can range from skin rashes to more severe, life-threatening conditions.[11] While non-antibiotic sulfonamides are generally considered to have a lower risk of cross-reactivity, the potential for sensitization cannot be entirely ruled out.[16][17]

Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure and mitigate risks when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound. The following PPE is recommended as a minimum standard:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for tears or pinholes before use.

  • Skin and Body Protection: A laboratory coat. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron and sleeves.

  • Respiratory Protection: For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

dot graph PPE_Workflow { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Start [label="Handling this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; EngineeringControls [label="Engineering Controls\n(Fume Hood, Ventilated Enclosure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPE [label="Personal Protective Equipment", fillcolor="#FBBC05", fontcolor="#202124"]; Eye [label="Safety Goggles/\nFace Shield", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Hands [label="Nitrile Gloves", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Body [label="Lab Coat", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Respiratory [label="Respirator (if needed)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; SafeHandling [label="Safe Handling Practices", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> EngineeringControls; EngineeringControls -> PPE; PPE -> Eye; PPE -> Hands; PPE -> Body; PPE -> Respiratory; {Eye, Hands, Body, Respiratory} -> SafeHandling; }

Figure 2: Recommended personal protective equipment workflow.

Handling and Storage
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Dispensing: When weighing or transferring the solid material, do so in a manner that minimizes the generation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[12] Protect from light.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill and Disposal Procedures
  • Small Spills: For small spills of the solid material, carefully sweep up the material, avoiding the generation of dust, and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Absorb any solutions with an inert material and place in a sealed container for disposal.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a compound that requires careful handling due to the potential hazards associated with its constituent functional groups. While a specific SDS is not available, a thorough analysis of related compounds allows for the construction of a robust safety profile. The primary concerns are the potential for skin and eye irritation, hepatotoxicity due to the metabolic activation of the thiophene ring, and possible hypersensitivity reactions associated with the sulfonamide moiety. By adhering to the principles of good laboratory practice and the specific protocols outlined in this guide, researchers can minimize their risk of exposure and safely handle this compound in a research and development setting.

References

  • Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. (n.d.). Journal of Pharmaceutical Sciences. Retrieved February 16, 2026, from [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). Inorganic Chemistry. Retrieved February 16, 2026, from [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). Inorganic Chemistry. Retrieved February 16, 2026, from [Link]

  • Bioactivation potential of thiophene-containing drugs. (2014). Chemical Research in Toxicology. Retrieved February 16, 2026, from [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. (2014). Chemical Research in Toxicology. Retrieved February 16, 2026, from [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Cross-Reactivity of Sulfonamide Drugs. (n.d.). Pharmacy Tools. Retrieved February 16, 2026, from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of azerbaijan medical association. Retrieved February 16, 2026, from [Link]

  • Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (2022). Environmental Science & Technology. Retrieved February 16, 2026, from [Link]

  • Sulfonamide Allergies. (2019). US Pharmacist. Retrieved February 16, 2026, from [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin. (n.d.). DermNet. Retrieved February 16, 2026, from [Link]

  • Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters. (2021). Environmental Science: Water Research & Technology. Retrieved February 16, 2026, from [Link]

  • Subchronic Toxicity of the New Iodine Complex in Dogs and Rats. (2020). Frontiers in Veterinary Science. Retrieved February 16, 2026, from [Link]

  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. (2023). Molecules. Retrieved February 16, 2026, from [Link]

  • The sulfonamide group as a structural alert: A distorted story?. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved February 16, 2026, from [Link]

  • Aryl Sulfonamides made easy. (2015). Sussex Drug Discovery Centre. Retrieved February 16, 2026, from [Link]

  • Structure-Based Optimization of 3-Phenyl- N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide Derivatives as Selective Mcl-1 Inhibitors. (2021). Journal of Medicinal Chemistry. Retrieved February 16, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). RSC Medicinal Chemistry. Retrieved February 16, 2026, from [Link]

  • Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins. (2014). ChemMedChem. Retrieved February 16, 2026, from [Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). Materials. Retrieved February 16, 2026, from [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Molecules. Retrieved February 16, 2026, from [Link]

Sources

Methodological & Application

High-Efficiency Synthesis of N-(3-iodophenyl)thiophene-2-sulfonamide: Protocol & Application Notes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the optimized synthesis of N-(3-iodophenyl)thiophene-2-sulfonamide , a critical intermediate often employed in medicinal chemistry for Suzuki-Miyaura cross-coupling reactions or as a core scaffold in Bcl-2 family protein inhibitors. The protocol utilizes a nucleophilic substitution strategy (Schotten-Baumann conditions) optimized for electron-deficient anilines. Emphasis is placed on controlling exotherms, ensuring complete conversion of the 3-iodoaniline, and removing pyridine residues during workup to prevent catalyst poisoning in downstream metal-catalyzed applications.

Part 1: Retrosynthetic Analysis & Mechanism

The target molecule is assembled via the formation of a sulfonamide bond between an electron-rich heteroaryl sulfonyl chloride and a halogenated aniline.

Reaction Scheme (Graphviz)

ReactionScheme Aniline 3-Iodoaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Sulfonyl Thiophene-2-sulfonyl chloride (Electrophile) Sulfonyl->Intermediate Base Pyridine (Base/Solvent) Base->Intermediate Proton Scavenging Product This compound (Target) Intermediate->Product Elimination of Cl- HCl HCl (Pyridine salt) Intermediate->HCl

Caption: Mechanistic pathway for the sulfonylation of 3-iodoaniline. Pyridine acts as both an acid scavenger and a nucleophilic catalyst.

Part 2: Reagents & Equipment

Chemical Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]RolePurity Grade
3-Iodoaniline 219.021.0Limiting Reagent>98% (Light Sensitive)
Thiophene-2-sulfonyl chloride 182.651.2Electrophile>97% (Moisture Sensitive)
Pyridine 79.103.0 - 5.0Base/CatalystAnhydrous
Dichloromethane (DCM) 84.93SolventSolventAnhydrous (ACS Grade)
DMAP (Optional)122.170.1Catalyst>99%
1M HCl -WashQuench/PurificationAqueous
Equipment
  • Reaction Vessel: 3-neck round-bottom flask (flame-dried) with N2 inlet.

  • Temperature Control: Ice-water bath (0 °C) and oil bath (for reflux if necessary).

  • Addition: Pressure-equalizing addition funnel.

  • Monitoring: TLC Silica plates (UV 254 nm); Mobile phase: Hexanes/EtOAc (7:3).

Part 3: Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup

Goal: Minimize hydrolysis of the sulfonyl chloride and control exotherm.

  • Preparation: Purge a 100 mL 3-neck round-bottom flask with nitrogen for 15 minutes.

  • Solvation: Add 3-iodoaniline (1.0 equiv, e.g., 2.19 g, 10 mmol) and dry DCM (40 mL, 0.25 M concentration). Stir until fully dissolved.

  • Base Addition: Add Pyridine (5.0 equiv, 4.0 mL) via syringe.

    • Expert Note: While triethylamine can be used, pyridine is preferred here as it prevents the formation of insoluble ammonium salts that can trap unreacted starting material.

  • Cooling: Lower the reaction vessel into an ice-water bath and cool to 0 °C.

Phase 2: Electrophile Addition & Reaction
  • Addition: Dissolve thiophene-2-sulfonyl chloride (1.2 equiv, 2.19 g) in 10 mL of DCM. Add this solution dropwise to the aniline mixture over 20 minutes.

    • Critical: Maintain internal temperature < 5 °C to prevent bis-sulfonylation.

  • Catalysis (Optional): If the reaction is sluggish after 1 hour (check TLC), add DMAP (0.1 equiv). The iodine substituent on the aniline is electron-withdrawing, potentially reducing nucleophilicity.

  • Warming: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–16 hours.

  • Monitoring: Check TLC (Hexanes/EtOAc 7:3).

    • Target Spot: R_f ~ 0.4–0.5 (Product).

    • Starting Material: R_f ~ 0.3 (Aniline) – should be absent.

Phase 3: Workup & Isolation

Goal: Remove pyridine and unreacted sulfonyl chloride.

  • Quench: Dilute the reaction mixture with DCM (50 mL).

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL).

    • Mechanism:[5][6][7][8][9] This converts excess pyridine and unreacted aniline into water-soluble hydrochloride salts.

  • Neutralization: Wash with Sat. NaHCO3 (2 x 30 mL) to neutralize residual acid.

  • Brine Wash: Wash with Brine (1 x 30 mL).

  • Drying: Dry the organic layer over anhydrous Na2SO4 . Filter and concentrate under reduced pressure.[10][11]

Phase 4: Purification

Method A: Recrystallization (Preferred for High Purity) [12]

  • Dissolve the crude solid in minimal boiling Ethanol or 2-Propanol .

  • Allow to cool slowly to RT, then to 4 °C.

  • Filter the off-white crystals and wash with cold ethanol.

Method B: Flash Column Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent Gradient: 0% → 20% EtOAc in Hexanes.

  • Note: The iodine atom makes the product heavy; ensure fractions are checked carefully as they may elute later than expected for typical sulfonamides.

Part 4: Workflow Visualization

Workflow Start Start: 3-Iodoaniline + DCM BaseAdd Add Pyridine (0°C) Start->BaseAdd React Add Thiophene-2-sulfonyl chloride (Dropwise, <5°C) BaseAdd->React Monitor Monitor TLC (12-16h) React->Monitor Monitor->React Incomplete (Add DMAP) Workup Wash: 1M HCl -> NaHCO3 -> Brine Monitor->Workup Complete Purify Recrystallization (EtOH) OR Column (Hex/EtOAc) Workup->Purify Final Pure this compound Purify->Final

Caption: Operational workflow for the synthesis and purification of the target sulfonamide.

Part 5: Characterization Data (Expected)

TechniqueExpected Signal / ValueAssignment
Physical State Off-white to beige solid-
Melting Point 108 – 112 °C(Estimated based on analogues [1])
1H NMR (400 MHz, DMSO-d6)δ 10.45 (s, 1H)SO2-NH
δ 7.95 (dd, 1H, J=5.0, 1.3 Hz)Thiophene H-5
δ 7.63 (dd, 1H, J=3.8, 1.3 Hz)Thiophene H-3
δ 7.50 (t, 1H, J=1.8 Hz)Aniline H-2 (Ortho to I/NH)
δ 7.42 (ddd, 1H)Aniline H-4
δ 7.15 (dd, 1H, J=5.0, 3.8 Hz)Thiophene H-4
δ 7.05 – 7.10 (m, 2H)Aniline H-5, H-6
MS (ESI) m/z 363.9 [M-H]-Negative mode ionization preferred

Part 6: Troubleshooting & Optimization

  • Bis-sulfonylation:

    • Symptom:[3][7][9][11][12][13] A less polar spot appears above the product on TLC.

    • Cause: Excess sulfonyl chloride or high temperatures.

    • Fix: Strict temperature control (0 °C) during addition. If observed, treat crude with NaOH/MeOH to hydrolyze the second sulfonyl group selectively.

  • Low Conversion:

    • Cause: Electron-withdrawing iodine reduces aniline nucleophilicity.

    • Fix: Add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. Heat to mild reflux (40 °C) only if necessary.

  • Product Coloration:

    • Cause: Oxidation of iodine species or thiophene impurities.

    • Fix: Perform recrystallization with a small amount of activated charcoal.

Part 7: Safety & Handling

  • 3-Iodoaniline: Toxic if swallowed or inhaled. Light sensitive; store in amber vials.

  • Thiophene-2-sulfonyl chloride: Corrosive. Reacts violently with water to release HCl. Handle in a fume hood.

  • Pyridine: Flammable and toxic. Causes male fertility issues. Use double-gloving.

References

  • General Sulfonylation Protocol: "Synthesis of N-(Heteroaryl)thiophene sulfonamides." European Journal of Medicinal Chemistry, 2024.

  • Purification of Thiophene Sulfonamides: "Refining Purification Techniques for Thiophene Carboxamide Derivatives." BenchChem Technical Notes.

  • Analogous Reaction Conditions: "Synthesis of sulfonyl chloride substrate precursors." Royal Society of Chemistry (RSC) Supplementary Info.

  • Thiophene Chemistry Review: "Synthesis, properties and biological activity of thiophene." Der Pharma Chemica, 2011.

Sources

Application Notes and Protocols: Suzuki Coupling of N-(3-iodophenyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

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For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Suzuki Coupling in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, has become an indispensable tool in the pharmaceutical and fine chemical industries.[1][2] Its applications are extensive, enabling the synthesis of complex molecular architectures, including biaryls, conjugated dienes, and styrenes, which are prevalent motifs in biologically active compounds.[2][3]

The sulfonamide functional group is a key pharmacophore found in a multitude of therapeutic agents, exhibiting a wide range of biological activities.[4][5] The ability to efficiently construct molecules incorporating both a biaryl linkage and a sulfonamide moiety is therefore of significant interest in drug discovery and development. This application note provides a detailed guide to the Suzuki coupling of N-(3-iodophenyl)thiophene-2-sulfonamide, a substrate that combines an aryl iodide—a highly reactive partner in Suzuki couplings—with a thiophene-2-sulfonamide group.[6] We will delve into the mechanistic underpinnings of the reaction, provide a robust and optimized protocol, and discuss critical experimental parameters that ensure high-yield and reproducible outcomes.

Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Coupling

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three principal steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in the formation of a palladium(II) species.[7] The reactivity order for the halide is I > Br > Cl > F, making aryl iodides highly efficient substrates for this initial step.[9]

  • Transmetalation: This crucial step involves the transfer of the organic group from the organoboron reagent (e.g., a phenylboronic acid) to the palladium(II) complex. The presence of a base is essential for this process.[10][11] The base activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the exchange of the halide or other ligand on the palladium with the organic group from the boronic acid.[12][13][14]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple, forming the new carbon-carbon bond of the biaryl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ + Base PdII_Biaryl Ar-Pd(II)L_n-R Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-R Reactants Ar-X + R-B(OH)₂ Product Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol details a reliable method for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
This compoundC₁₀H₈INO₂S₂393.21In-house/CommercialEnsure high purity.
Arylboronic AcidVariesVariesCommercialPhenylboronic acid is a good model substrate.
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.56CommercialHandle under an inert atmosphere. Other catalysts can be used.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21CommercialAnhydrous, finely powdered.
1,4-DioxaneC₄H₈O₂88.11CommercialAnhydrous, sparged with nitrogen or argon before use.
Deionized WaterH₂O18.02In-houseSparged with nitrogen or argon before use.
Ethyl AcetateC₄H₈O₂88.11CommercialFor work-up and chromatography.
HexanesC₆H₁₄86.18CommercialFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04CommercialFor drying organic layers.
Celite®CommercialFor filtration.
Equipment
  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control (or microwave reactor)

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure
3.3.1. Reaction Setup

Caption: Experimental workflow for the Suzuki coupling reaction.

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add the arylboronic acid (1.2-1.5 eq).

  • Add potassium carbonate (2.0-3.0 eq).

  • Under a stream of inert gas (nitrogen or argon), add the solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • To the degassed mixture, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq).

  • Secure a condenser to the flask and place it under a positive pressure of the inert gas.

3.3.2. Reaction Conditions
  • Heat the reaction mixture to the desired temperature, typically between 80-100 °C, with vigorous stirring.[15] For microwave-assisted reactions, temperatures up to 150 °C for shorter durations can be employed.[16]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

3.3.3. Reaction Work-up and Purification
  • Once the reaction is complete, cool the mixture to room temperature.[17]

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate.[17]

Characterization

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation of the final product.[18][19]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the desired compound.[19]

Critical Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters.

Choice of Catalyst

While Pd(PPh₃)₄ is a robust and widely used catalyst, other palladium sources and ligands can offer advantages in terms of activity and stability.[1] For electron-deficient or sterically hindered substrates, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may provide superior results.[1][20]

The Role of the Base

The base plays a multifaceted role in the Suzuki coupling.[10] Its primary function is to activate the boronic acid to form a more reactive boronate species.[12][13] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[10] The choice of base can significantly impact the reaction rate and yield, and should be optimized for the specific substrates.

Solvent System

The solvent system must be capable of dissolving both the organic and inorganic reagents.[21] Mixtures of an organic solvent (e.g., dioxane, THF, toluene) and water are commonly employed.[22][23] The solvent can influence the rate of the reaction and the stability of the catalyst.[21][22]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds. The protocol described herein for the coupling of this compound provides a solid foundation for researchers in medicinal chemistry and drug discovery. By understanding the underlying mechanism and carefully optimizing the reaction parameters, this transformation can be efficiently applied to generate a diverse range of novel sulfonamide-containing molecules for biological evaluation.

References

  • Al-Amin, M., & El-Emam, A. A. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • de la Cruz, J. N., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
  • HZPT Blog. (2024, March 4). why use base in suzuki coupling.
  • Amatore, C., et al. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Sigman, M. S., & Norrby, P.-O. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Billingsley, K., & Buchwald, S. L. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Li, J., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.
  • Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Sharma, S., & Kumar, A. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Singh, Y., & Dey, S. (2013). Suzuki Cross Coupling Reaction- A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • Li, J., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC.
  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • MacMillan, D. W. C., et al. (n.d.).
  • Denmark, S. E., & Thomas, A. A. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Organ, M. G., et al. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
  • ACS Fall 2025. (2025, August 19). Solvent effects on the oxidative addition phase of the Suzuki-Miyaura coupling from a collaborative approach between theory and experiment.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Mansell, S. M., et al. (2023). Preformed Pd(II)
  • Fairlamb, I. J. S., & Lynam, J. M. (n.d.). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • YouTube. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama.
  • Wang, Z., et al. (n.d.). S(vi)
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • MacMillan Group - Princeton University. (n.d.).
  • Luo, Q.-L., et al. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry.
  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
  • Heriot-Watt Research Portal. (2023, January 6).
  • ResearchGate. (2024, November). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide....
  • ResearchGate. (n.d.). Suzuki cross-coupling of structurally different aryl halides and arylboronic acids.
  • ResearchGate. (n.d.). Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling....
  • YouTube. (2018, April 4). The Suzuki reaction.
  • PubMed. (2012, September 15). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors.
  • PMC. (n.d.).
  • MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.

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Application Note: Strategies for the Crystallization of N-(3-iodophenyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-iodophenyl)thiophene-2-sulfonamide is a small organic molecule featuring a thiophene-sulfonamide core linked to an iodophenyl moiety. While specific applications are still under investigation, compounds with similar structures are of significant interest in medicinal chemistry. The production of a high-purity, stable, and well-defined crystalline form is a critical prerequisite for comprehensive solid-state characterization, formulation development, and ensuring consistent bioavailability in pharmaceutical applications.

The process of crystallization is fundamental to both the purification and the final physical form of an active pharmaceutical ingredient (API). A successful crystallization protocol not only removes impurities from the synthesis but also allows for the control of crystal form (polymorphism), which can profoundly impact a drug's solubility, stability, and manufacturability.[1][2] Sulfonamides, as a class, are known to exhibit polymorphism, where the same molecule packs into different crystal structures, making the development of a robust and reproducible crystallization process essential.[1][3]

This guide provides a detailed framework for developing a crystallization strategy for this compound. It moves from foundational principles of physicochemical analysis to detailed, step-by-step protocols for common crystallization techniques, including slow evaporation, vapor diffusion, and controlled cooling. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Physicochemical Analysis and Pre-Crystallization Strategy

Before attempting crystallization, a thorough analysis of the molecule's structural features is crucial for devising a logical solvent screening and method selection strategy. The key functional groups in this compound dictate its intermolecular interaction potential.

  • Sulfonamide Group (-SO₂NH-): This group is a potent hydrogen bond donor (N-H) and acceptor (S=O).[2][4] These interactions are often the primary driving force in the crystal packing of sulfonamides.[1][5][6]

  • Thiophene Ring: An aromatic heterocycle that can participate in π-π stacking interactions.

  • Iodophenyl Group: The iodine atom can engage in halogen bonding, and the phenyl ring contributes to potential π-π stacking. The presence of iodine also significantly increases the molecule's molecular weight and may influence its solubility in various solvents.

Inferred Properties Summary:

PropertyAnalysis of this compoundImplication for Crystallization
Polarity Moderately polar due to the sulfonamide group, but with significant non-polar character from the aromatic rings.Likely to be soluble in moderately polar organic solvents like acetone, ethyl acetate, and alcohols. Poorly soluble in non-polar solvents (e.g., hexane) and water.
H-Bonding Strong hydrogen bond donor (N-H) and acceptor (S=O) sites.Solvents that can compete for these H-bonds (like alcohols) may need to be used judiciously. The formation of strong intermolecular H-bonds is key to a stable crystal lattice.[1]
Solubility The large aromatic and iodo-substituted moieties suggest that solubility will not be excessively high in most common solvents.This is advantageous, as compounds that are too soluble can be difficult to crystallize, often forming supersaturated solutions or oils.[7]
Polymorphism High potential. Sulfonamides are known for polymorphism due to different possible hydrogen-bonding arrangements.[2][3]Different solvents and crystallization conditions (e.g., temperature, cooling rate) may yield different crystal forms.[3] Characterization of the resulting solid is critical.

A logical workflow for developing a crystallization protocol is essential. The process begins with ensuring the purity of the starting material and proceeds through systematic screening to final crystal characterization.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Analysis & Iteration A Start with Pure This compound (>95% purity) B Initial Solubility Screening (Small Scale) A->B C Select Promising Solvent Systems B->C D Execute Crystallization Protocols (Evaporation, Diffusion, Cooling) C->D E Observe for Crystal Growth (Hours to Weeks) D->E F Isolate and Dry Crystals E->F G Characterize Solid Form (PXRD, DSC, Microscopy) F->G H Optimize or Troubleshoot Based on Results G->H I Successful Protocol G->I Desired Form Achieved H->C Iterate

Caption: General workflow for crystallization protocol development.

Solvent Selection and Screening Protocol

The choice of solvent is the most critical parameter in crystallization.[7] An ideal solvent or solvent system will dissolve the compound when heated but allow for controlled precipitation upon cooling, or will allow for slow supersaturation via another mechanism.

Recommended Solvents for Screening

A range of solvents with varying polarities and functionalities should be screened.

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolProtic solvents that can engage in hydrogen bonding. Sulfonamides often show temperature-dependent solubility in alcohols.
Ketones Acetone, Methyl Ethyl KetoneAprotic polar solvents, good for dissolving moderately polar compounds. Their volatility is useful for slow evaporation.[7]
Esters Ethyl Acetate, Isopropyl AcetateModerately polar, often good single solvents for recrystallization.
Ethers Tetrahydrofuran (THF), DioxaneGood "soluble" solvents, often used in anti-solvent pairs. Dioxane has been used successfully for sulfonamide crystallization.[8]
Chlorinated Dichloromethane (DCM)Highly volatile, useful for slow evaporation and layering techniques, but should be used with caution due to potential for solvent inclusion in the crystal lattice.[7][9]
Aromatics TolueneCan interact with the aromatic rings of the target molecule.
Anti-Solvents Hexane, Heptane, WaterNon-polar (hydrocarbons) or highly polar (water) solvents in which the compound is expected to be insoluble. Used to induce precipitation in anti-solvent methods.[10]
Protocol: Small-Scale Solvent Screening

This protocol helps to quickly identify promising solvents or solvent pairs.[11]

  • Preparation: Place approximately 5-10 mg of this compound into several small, clean vials.

  • Room Temperature Test: To each vial, add a different solvent dropwise (e.g., 0.2 mL at a time) and vortex. Observe if the compound dissolves completely at room temperature.

    • Observation 1: If it dissolves easily, the solvent is "too good" for single-solvent cooling crystallization but may be a good candidate for the "soluble solvent" in an anti-solvent or vapor diffusion setup.

  • Heating Test: If the compound is not fully soluble at room temperature, gently warm the vial in a water bath or on a hotplate. Add more solvent in small portions until the solid just dissolves.[3]

    • Observation 2: If the compound dissolves upon heating, it is a good candidate for cooling crystallization. Note the approximate volume of solvent used.

  • Cooling Test: Remove the vial from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath.

  • Anti-Solvent Test: For solvents identified in Observation 1, add a miscible anti-solvent (e.g., hexane to an ethyl acetate solution) dropwise until persistent cloudiness (turbidity) is observed.[3] This indicates a promising anti-solvent pair.

Detailed Crystallization Protocols

Based on the screening results, select the most promising methods. It is advisable to run multiple experiments in parallel with different solvent systems.

Protocol: Isothermal Slow Evaporation

This technique is simple and effective, particularly when a compound is moderately soluble at room temperature.[9][14][15]

  • Principle: The concentration of the solute slowly increases as the solvent evaporates, leading to supersaturation and crystal growth.[14][16]

  • Methodology:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or DCM) in a clean vial.

    • Filter the solution through a syringe filter (0.22 µm PTFE) into a new, clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

    • Cover the vial with parafilm and puncture it with a needle 1-3 times. The number of holes controls the evaporation rate; fewer holes lead to slower evaporation and potentially larger crystals.[17]

    • Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or in a cabinet).

    • Monitor periodically for crystal growth over several days to weeks. Do not disturb the vial.[18]

Protocol: Vapor Diffusion

Vapor diffusion is an excellent method for growing high-quality single crystals, especially when only small amounts of material are available.[7][9] It involves two solvents: a "good" solvent in which the compound is soluble, and a volatile "anti-solvent" in which the compound is insoluble.

  • Principle: The volatile anti-solvent slowly diffuses via the vapor phase into the solution containing the compound, gradually reducing the compound's solubility and inducing crystallization.[14][16][19]

Caption: Schematic of a vapor diffusion crystallization setup.

  • Methodology (Vial-in-Vial):

    • Dissolve the compound (5-20 mg) in a minimal amount of a "good" solvent (e.g., THF, Dioxane) in a small, open vial (e.g., 2 mL).

    • Place this inner vial inside a larger vial or jar (e.g., 20 mL scintillation vial).

    • Add a larger volume (e.g., 2-5 mL) of a volatile anti-solvent (e.g., hexane, pentane, diethyl ether) to the outer jar, ensuring the liquid level is below the top of the inner vial.[11]

    • Seal the outer jar tightly with a cap.

    • Set aside in a stable, vibration-free environment and monitor for crystal growth.

Protocol: Controlled Cooling Crystallization

This is a classic recrystallization technique that can be adapted to produce high-quality crystals by carefully controlling the cooling rate.[10][20]

  • Principle: Most organic compounds are more soluble at higher temperatures. By slowly cooling a saturated solution, supersaturation is achieved, leading to nucleation and crystal growth.[10][12]

  • Methodology:

    • In an Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol) to create a saturated solution.[3]

    • Ensure all solid has dissolved. If impurities are present, perform a hot filtration.

    • Cover the flask with a watch glass to prevent rapid evaporation and contamination.

    • Once at room temperature, the flask can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield.

    • Collect the crystals by vacuum filtration.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solutions
No Crystals Form Solution is not supersaturated; compound is too soluble.Boil off some solvent to increase concentration and cool again.[21] Add an anti-solvent. Try a different, less effective solvent.
Nucleation is inhibited.Scratch the inside of the flask with a glass rod to create nucleation sites.[21] Add a seed crystal from a previous batch.[3][21]
"Oiling Out" Compound is coming out of solution above its melting point; solution is too concentrated; cooling is too rapid.Re-heat the solution and add more of the "good" solvent to make it more dilute, then cool more slowly.[21] Consider using a solvent system with a lower boiling point.[3]
Amorphous Powder Crystallization is happening too quickly (crashing out); high level of impurities.Use a more dilute solution. Slow down the rate of supersaturation (slower cooling, slower evaporation/diffusion).[21] Further purify the starting material.
Poor Yield Too much solvent was used; compound has significant solubility even at low temperatures.Reduce the amount of solvent used for dissolution.[21] Ensure the solution is thoroughly cooled in an ice bath before filtration.[3]

Characterization of Crystalline Solids

Once crystals are obtained, it is essential to characterize them to confirm their nature and assess purity and form.

  • Polarized Light Microscopy (PLM): A quick method to distinguish between crystalline (birefringent) and amorphous (dark) materials.

  • Powder X-Ray Diffraction (PXRD): The definitive tool for identifying the crystal form (polymorph). Each crystalline solid has a unique diffraction pattern. The absence of sharp peaks indicates an amorphous solid.[22][23]

  • Differential Scanning Calorimetry (DSC): Provides information on melting point, purity, and can detect polymorphic transitions.[22][24][25] The detection limit for crystallinity is typically around 1% by mass.[22]

References

  • BIA. (n.d.). Crystallisation in pharmaceutical processes.
  • Crochet, A. (n.d.).
  • Ryan, D., & Senge, M. O. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2255–2274. doi:10.1039/D2CS00697A
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 5), 607–614. doi:10.1107/S205698901600645X
  • Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659–665. doi:10.1002/jps.2600690609
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
  • Aceves-Hernandez, J. M., et al. (2019). Crystallization in the Pharmaceutical Industry. In Pharmaceutical Manufacturing Handbook (pp. 445-488). John Wiley & Sons.
  • ResearchGate. (n.d.). Crystallographic details of sulfonamides 1-6. [Table].
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
  • METTLER TOLEDO. (2024, October 21).
  • BenchChem. (2025). Technical Support Center: Crystallization of Small Organic Molecules.
  • Calvo-Garrido, C., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PLoS ONE, 17(7), e0271166. doi:10.1371/journal.pone.0271166
  • X-Ray Diffraction Facility, University of Washington. (n.d.). Slow Evaporation Method.
  • MIT. (n.d.). Growing Crystals.
  • Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26–40. doi:10.1002/jps.2600610107
  • MIRAI Intex. (2024, July 25). Crystallization process: how does crystallization work.
  • Lakerveld, R., Wang, J., & Li, F. (n.d.).
  • Boyle, P. D. (2024, October 16). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E, 80(Pt 11).
  • Perlovich, G. L., et al. (2006). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 6(10), 2364–2372. doi:10.1021/cg0603789
  • Flippin, H. F., & Boger, W. P. (1958). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of Urology, 80(2), 114-121.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Surov, A. O., et al. (2015). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 15(10), 4996–5008. doi:10.1021/acs.cgd.5b00994
  • The BMJ. (1942). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 2(4252), 14–15.
  • Hampton Research. (n.d.). Crystallization Tips.
  • BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography.
  • ResearchGate. (n.d.). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides.
  • Fuguet, E., et al. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of the Mexican Chemical Society, 45(4), 182-187.
  • Morgan, G. J., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics, 18(10), 3845–3857. doi:10.1021/acs.molpharmaceut.1c00473
  • Morgan, G. J., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Micro. [Manuscript].
  • International Centre for Diffraction Data. (n.d.). Suggestions for DSC, GVS, and XRD methods for quantitating residual amorphous content in crystalline drug substance.
  • Guillory, J. K., & Yang, S. S. (1970). Polymorphism in Sulfanilamide-D4. Journal of Pharmaceutical Sciences, 59(7), 972-5.
  • Jubie, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Reviews in Chemical Engineering, 37(8), 1017-1033.
  • TA Instruments. (n.d.). DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals.
  • Mauguer, F. F., et al. (1987). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Drug Development and Industrial Pharmacy, 13(1), 167-178.
  • ResearchGate. (n.d.). Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis.
  • National Center for Biotechnology Information. (n.d.). Thiophene-3-sulfonamide. PubChem.
  • Arshad, M., et al. (2017). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... Acta Crystallographica Section E, 73(Pt 11), 1671–1677.
  • Gowda, B. T., et al. (2012). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section C, 68(Pt 6), o220–o225.
  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison with Melt Crystallization. Journal of Pharmaceutical Sciences, 99(9), 3826-3838.
  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem.
  • Siddiqui, N., et al. (2010). Synthesis, properties and biological activity of thiophene: A review. Journal of the Chemical Society of Pakistan, 32(4), 497-513.

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in vitro assay protocols for iodinated sulfonamide inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CA Optimized In Vitro Profiling of Iodinated Sulfonamide Inhibitors

Abstract

Iodinated sulfonamides represent a potent subclass of Carbonic Anhydrase (CA) inhibitors, leveraging the "halogen bond" to enhance affinity for the zinc-bound active site of metalloenzymes. However, the introduction of iodine atoms significantly alters the physicochemical properties of the scaffold, introducing challenges regarding solubility, fluorescence quenching, and aggregate formation. This guide details a validated, biphasic screening workflow: a high-throughput colorimetric enzymatic assay (4-NPA hydrolysis) followed by a biophysical orthogonal validation (Thermal Shift Assay).

Introduction & Mechanism

Sulfonamides (


) act as zinc-binding groups (ZBG). In Carbonic Anhydrases (CAs), the ionized nitrogen coordinates directly to the 

ion in the active site, displacing the catalytic water molecule/hydroxide ion.

The Iodine Advantage: Incorporating iodine, particularly in the meta or para position of the aromatic ring, often yields nanomolar to sub-nanomolar potency. This is driven by:

  • Lipophilicity: Enhanced membrane permeability for cellular targets (e.g., CA IX in hypoxic tumors).

  • Halogen Bonding: The iodine atom can act as a Lewis acid (sigma-hole), forming favorable electrostatic interactions with backbone carbonyl oxygen atoms or other nucleophiles within the enzyme pocket.

However, these compounds are prone to solubility-limited false negatives . The protocols below are engineered to mitigate this risk.

Workflow Visualization

The following diagram outlines the critical path for validating these inhibitors, distinguishing between primary screening and biophysical confirmation.

Workflow Compound Iodinated Sulfonamide (Solid) Stock DMSO Stock Prep (10-50 mM) Compound->Stock QC_Sol Nephelometry/Visual Solubility Check Stock->QC_Sol Dilute to 2x Assay Conc Primary Primary Screen: Esterase Activity (4-NPA) (Colorimetric) QC_Sol->Primary If Soluble Hit_ID Hit Identification (>50% Inhibition) Primary->Hit_ID Data Data Analysis: IC50, Ki, Z-Factor Primary->Data Ortho Orthogonal Assay: Thermal Shift (DSF) (Biophysical) Hit_ID->Ortho Validation Ortho->Data

Figure 1: Integrated screening workflow ensuring solubility validation precedes enzymatic profiling.

Protocol A: Compound Preparation (Critical)

Rationale: Iodine increases lipophilicity (


). Aqueous buffers used in enzymatic assays can cause rapid micro-precipitation, leading to promiscuous inhibition artifacts.

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide), HPLC Grade.

  • Assay Buffer (see Protocol B).

Procedure:

  • Weighing: Weigh solid compound into a glass vial (avoid static-prone plastics).

  • Primary Stock: Dissolve to 10 mM or 50 mM in 100% DMSO. Vortex for 30 seconds.

    • Note: If the solution is yellow/brown, iodine may be dissociating. Store in amber vials at -20°C.

  • Intermediate Dilution (The "Crash" Test):

    • Prepare a 100x concentration of your top screening dose in DMSO.

    • Dilute this 1:100 into the Assay Buffer.

    • Measure: Inspect for turbidity (cloudiness) or measure Absorbance at 600 nm. If

      
      , the compound is precipitating. Lower the concentration or add 0.01% Triton X-100.
      

Protocol B: Primary Enzymatic Assay (Esterase Activity)

Rationale: While CAs naturally hydrate


, the "Esterase Assay" using 4-nitrophenyl acetate (4-NPA) is the industry standard for high-throughput screening. It is robust, requires only a standard plate reader, and avoids the gas handling complexity of stopped-flow 

assays.

Mechanism:



Materials:

  • Enzyme: Recombinant Human Carbonic Anhydrase (e.g., hCA II, IX, or XII).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (Sigma-Aldrich).[1] Dissolve to 100 mM in Acetone (Stock).

  • Buffer: 12.5 mM Tris-SO4, pH 7.4 (Avoid chloride buffers if studying Cl- sensitivity, though Tris-HCl is acceptable for general screening).

  • Plate: 96-well clear flat-bottom microplate.

Step-by-Step Protocol:

StepActionCritical Technical Insight
1 Buffer Prep Prepare 12.5 mM Tris, pH 7.4. Add surfactant (0.01% Triton X-100) to prevent compound aggregation.
2 Enzyme Mix Dilute CA enzyme to 0.5 - 1.0 µM in Buffer. Keep on ice.
3 Inhibitor Addition Add 10 µL of test compound (diluted in buffer + 5% DMSO) to wells. Final DMSO conc must be <1%.
4 Enzyme Addition Add 80 µL of Enzyme Mix to the wells containing inhibitors.
5 Pre-Incubation Incubate 15 mins at 25°C. Crucial: Sulfonamides are slow-binding inhibitors; equilibrium takes time.
6 Substrate Prep Dilute 4-NPA stock (acetone) into water to create a 3 mM working solution . Do this immediately before use (spontaneous hydrolysis).
7 Initiation Add 10 µL of Substrate Working Solution to all wells (Final [Substrate] = 0.3 mM).
8 Detection Measure Absorbance at 405 nm kinetically every 30s for 30 mins at 25°C.

Validating the Run:

  • Positive Control: Acetazolamide (

    
    ) should show >95% inhibition.
    
  • Negative Control: DMSO only (0% inhibition).

  • Background: Buffer + Substrate (no enzyme) to subtract spontaneous hydrolysis.

Protocol C: Orthogonal Biophysical Assay (Thermal Shift/DSF)

Rationale: Iodinated compounds can sometimes act as "pan-assay interference compounds" (PAINS) by aggregating and sequestering enzymes. TSA measures physical binding (stabilization of the protein), confirming that inhibition is due to specific active-site engagement.

Mechanism: Ligand binding stabilizes the protein, increasing its melting temperature (


).[2]


Materials:

  • Dye: SYPRO Orange (5000x Stock).

  • Instrument: qPCR machine (e.g., Roche LightCycler, Bio-Rad CFX) or dedicated DSF instrument.

Step-by-Step Protocol:

  • Mix Preparation:

    • Protein: Final concentration 2–5 µM.

    • Dye: SYPRO Orange at 5x final concentration.

    • Buffer: Same as Protocol B (Tris pH 7.4).

  • Compound Addition:

    • Add compound to a final concentration of 20–50 µM (ensure molar excess over protein, typically 10:1).

  • Thermal Ramp:

    • Ramp temperature from 25°C to 95°C at a rate of 0.5°C to 1°C per minute.

    • Monitor Fluorescence (Excitation ~470 nm, Emission ~570 nm).

  • Analysis:

    • Calculate the derivative of the fluorescence curve (

      
      ). The peak indicates the 
      
      
      
      .
    • Success Criteria: A

      
       typically indicates significant binding.
      

Iodine Warning: Iodine is a heavy atom and can quench fluorescence via the "heavy atom effect." If you observe a flat line or significantly reduced signal amplitude compared to the DMSO control, the compound may be quenching the dye. In this case, rely on the enzymatic assay or switch to Surface Plasmon Resonance (SPR).

Data Analysis & Quality Control

A. Calculating % Inhibition


Where 

is the velocity (slope of Absorbance vs Time).
B. Determining Ki (Cheng-Prusoff)

For competitive inhibitors (sulfonamides are competitive vs


, and mixed/competitive vs 4-NPA):


Note: You must determine the

of your specific enzyme batch for 4-NPA first (typically 0.2 - 0.5 mM).
C. Z-Factor (Assay Robustness)

To ensure your plate layout is valid for screening:



  • 
    : Standard deviation of positive (inhibited) and negative (DMSO) controls.
    
  • 
    : Means of controls.
    
  • Target:

    
     is excellent.
    

Pathway Diagram: Mechanism of Action

Mechanism CA_ActiveSite CA Active Site (Zn2+ / His3) Water Catalytic Water (Nucleophile) Water->CA_ActiveSite Native State Sulfonamide Iodinated Sulfonamide (R-SO2NH-) Sulfonamide->CA_ActiveSite Displaces Water (Coordination) Iodine Iodine Atom (Sigma Hole) Sulfonamide->Iodine Inhibition Steric Blockade of CO2 Entry Sulfonamide->Inhibition Result Backbone Protein Backbone (Carbonyl Oxygen) Iodine->Backbone Halogen Bond (Stabilization)

Figure 2: Mechanistic action of iodinated sulfonamides. The sulfonamide coordinates Zinc, while the Iodine atom forms halogen bonds with the protein backbone, stabilizing the complex.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Verpoorte, J. A., et al. (1967). Esterase activity of human carbonic anhydrase B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • Lo, M. C., et al. (2004). Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery. Analytical Biochemistry, 332(1), 153-159. Link

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Link

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of N-Aryl Thiophene Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis

N-aryl thiophene sulfonamides represent a privileged scaffold in medicinal chemistry and drug development. This structural motif is present in a diverse range of biologically active compounds, including antibacterial, antiviral, and anticancer agents.[1][2][3] The thiophene ring serves as a versatile bioisostere for a phenyl group, while the sulfonamide moiety is a cornerstone pharmacophore in numerous therapeutic agents. The combination of these two components has led to the discovery of potent and selective drug candidates.

Traditionally, the synthesis of these compounds has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a more efficient, rapid, and environmentally benign alternative.[4] Microwave irradiation directly and efficiently heats the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[4] This rapid and uniform heating can also lead to higher product yields and improved purity profiles. Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of N-aryl thiophene sulfonamides. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and present data in a clear and accessible format to facilitate the adoption of this powerful technology in your laboratory.

Reaction Mechanism: The Formation of the Sulfonamide Bond

The core of this synthesis is the nucleophilic attack of an aryl amine on an activated thiophenesulfonyl species. This can be a thiophenesulfonyl chloride or an in situ generated reactive intermediate from a thiophenesulfonic acid.

The reaction proceeds via a two-step mechanism:

  • Activation of the Sulfonyl Group: When starting from a thiophenesulfonic acid, an activating agent such as 2,4,6-trichloro-[1][5][6]-triazine (TCT) is employed. In the presence of a base like triethylamine (TEA), the thiophenesulfonic acid reacts with TCT to form a highly reactive sulfonyl-triazine intermediate. This step is significantly accelerated by microwave irradiation.

  • Nucleophilic Attack by the Aryl Amine: The lone pair of electrons on the nitrogen atom of the aryl amine attacks the electrophilic sulfur atom of the activated thiophenesulfonyl species. This is followed by the departure of the leaving group (chloride from the sulfonyl chloride or the triazine moiety) and deprotonation of the nitrogen to yield the final N-aryl thiophene sulfonamide.

The efficiency of microwave heating is attributed to its ability to rapidly heat polar molecules and intermediates in the reaction mixture, thereby overcoming the activation energy barrier for the reaction more effectively than conventional heating methods.

Sulfonamide Formation Mechanism cluster_0 Step 1: Activation of Thiophenesulfonic Acid cluster_1 Step 2: Nucleophilic Attack Thiophenesulfonic\nAcid Thiophenesulfonic Acid Activated\nIntermediate Reactive Sulfonyl- Triazine Intermediate Thiophenesulfonic\nAcid->Activated\nIntermediate + TCT, Base Microwave (Step 1) TCT 2,4,6-trichloro- [1,3,5]-triazine (TCT) Final\nProduct N-Aryl Thiophene Sulfonamide Activated\nIntermediate->Final\nProduct + Aryl Amine Microwave (Step 2) Aryl\nAmine Aryl Amine Aryl\nAmine->Final\nProduct

Caption: Mechanism of N-Aryl Thiophene Sulfonamide Formation.

Experimental Protocols

This section outlines a general yet detailed protocol for the microwave-assisted synthesis of N-aryl thiophene sulfonamides. The protocol is based on the highly efficient method of activating a sulfonic acid with TCT.[6][7]

Materials and Equipment
  • Thiophene-2-sulfonic acid (or a substituted derivative)

  • A variety of aryl amines (anilines)

  • 2,4,6-trichloro-[1][5][6]-triazine (TCT)

  • Triethylamine (TEA)

  • Sodium hydroxide (NaOH)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Microwave synthesis reactor (e.g., CEM Discover)

  • Heavy-walled glass reaction vessels with septa

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup (silica gel)

Protocol 1: Two-Step Microwave-Assisted Synthesis from Thiophenesulfonic Acid

This protocol is divided into two microwave-irradiated steps.

Step 1: Formation of the Activated Thiophenesulfonyl Intermediate

  • To a 10 mL heavy-walled microwave reaction vessel equipped with a magnetic stir bar, add thiophene-2-sulfonic acid (1.0 mmol) and anhydrous acetone (5 mL).

  • Add triethylamine (1.1 mmol).

  • In a separate vial, dissolve 2,4,6-trichloro-[1][5][6]-triazine (TCT) (1.0 mmol) in anhydrous acetone (3 mL) and add this solution to the reaction vessel.

  • Seal the vessel with a septum.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at 80°C for 20 minutes with stirring.[6]

  • After irradiation, cool the vessel to room temperature using compressed air.

Step 2: Reaction with the Aryl Amine

  • To the cooled reaction mixture from Step 1, add the desired aryl amine (1.2 mmol).

  • Add a 2 M aqueous solution of sodium hydroxide (1.5 mL).

  • Reseal the vessel.

  • Place the vessel back into the microwave reactor.

  • Irradiate the mixture at 50°C for 10 minutes with vigorous stirring.[6]

  • After irradiation, cool the vessel to room temperature.

Work-up and Purification
  • Transfer the reaction mixture to a separatory funnel.

  • Add dichloromethane (20 mL) and water (20 mL).

  • Shake the funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl thiophene sulfonamide.

Data Presentation: Reaction Parameters and Yields

The following table provides representative data for the synthesis of various N-aryl thiophene-2-sulfonamides using the microwave-assisted protocol described above.

EntryAryl AmineMicrowave Time (Step 1/Step 2)Microwave Temperature (Step 1/Step 2)Yield (%)
1Aniline20 min / 10 min80°C / 50°C92
24-Methoxyaniline20 min / 10 min80°C / 50°C95
34-Chloroaniline20 min / 10 min80°C / 50°C90
43-Nitroaniline20 min / 10 min80°C / 50°C88
52-Methylaniline20 min / 10 min80°C / 50°C85

Yields are for the isolated, purified product.

Workflow Diagram

The following diagram illustrates the complete workflow for the microwave-assisted synthesis of N-aryl thiophene sulfonamides.

Synthesis Workflow start Start reagents Combine Thiophenesulfonic Acid, TEA, and TCT in Acetone start->reagents mw1 Microwave Irradiation Step 1: 80°C, 20 min reagents->mw1 add_amine Add Aryl Amine and NaOH Solution mw1->add_amine mw2 Microwave Irradiation Step 2: 50°C, 10 min add_amine->mw2 workup Work-up: Extraction with DCM mw2->workup purification Purification: Column Chromatography workup->purification product Pure N-Aryl Thiophene Sulfonamide purification->product

Caption: Workflow for Microwave-Assisted Synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by thin-layer chromatography (TLC) after each microwave step. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data for N-aryl thiophene sulfonamides will show characteristic signals for the thiophene ring protons, the aromatic protons of the aryl group, and a characteristic NH proton signal for the sulfonamide linkage (which may be broad or exchangeable with D₂O).

Conclusion and Future Perspectives

Microwave-assisted synthesis offers a powerful and efficient platform for the rapid generation of libraries of N-aryl thiophene sulfonamides. The protocols outlined in these application notes provide a robust starting point for researchers to explore the chemical space around this important pharmacophore. The significant reduction in reaction times and the high yields achievable make this methodology particularly attractive for high-throughput synthesis and lead optimization campaigns in drug discovery. Future work in this area may focus on the development of one-pot, multi-component reactions under microwave irradiation to further streamline the synthesis of these valuable compounds.

References

  • Design, synthesis, and biological evaluation of (E)-N-aryl-2-arylethenesulfonamide analogues as potent and orally bioavailable microtubule-targeted anticancer agents. PubMed. [Link]

  • Synthesis and biological evaluation of N-(aryl)-2-thiophen-2-ylacetamides series as a new class of antitubercular agents. PubMed. [Link]

  • Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. PubMed. [Link]

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. PMC. [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Organic Chemistry Portal. [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry. [Link]

Sources

The Versatility of N-(3-iodophenyl)thiophene-2-sulfonamide: A Scaffold for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The thiophene ring is a well-established pharmacophore in medicinal chemistry, valued for its diverse biological activities.[1][2] When coupled with a sulfonamide linkage, it gives rise to a scaffold with significant potential for targeted therapies. This application note delves into the utility of a specific, promising scaffold: N-(3-iodophenyl)thiophene-2-sulfonamide. The strategic placement of an iodine atom on the phenyl ring offers a key vector for further chemical modification through various coupling reactions, making this a highly adaptable starting point for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of the synthesis, applications, and detailed protocols for utilizing this scaffold in the development of novel kinase inhibitors, particularly with a focus on anticancer applications.

The this compound Scaffold: Synthesis and Properties

The synthesis of this compound is a straightforward process, typically achieved through the reaction of commercially available thiophene-2-sulfonyl chloride with 3-iodoaniline in the presence of a base.[3] This reaction forms the stable sulfonamide bond that is central to the scaffold's structure.

Protocol 1: Synthesis of this compound

Materials:

  • Thiophene-2-sulfonyl chloride

  • 3-iodoaniline

  • Pyridine (or another suitable base, e.g., triethylamine)[4]

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-iodoaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • In a separate flask, dissolve thiophene-2-sulfonyl chloride (1.05 eq) in anhydrous DCM.

  • Add the thiophene-2-sulfonyl chloride solution dropwise to the 3-iodoaniline solution at 0 °C over a period of 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₇INO₂S₂
Molecular Weight367.20 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in DMSO, DMF, and most organic solvents

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold has emerged as a valuable starting point for the development of potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The sulfonamide moiety can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain, a common feature of many kinase inhibitors.[5] The thiophene and iodophenyl rings provide a framework for introducing various substituents to enhance potency and selectivity.

Targeting VEGFR-2 for Anti-Angiogenic Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][6] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Several studies have highlighted the potential of thiophene sulfonamide derivatives as VEGFR-2 inhibitors.[5]

The this compound scaffold can be elaborated through Suzuki, Sonogashira, or other cross-coupling reactions at the iodo position to introduce a variety of chemical moieties. This allows for the exploration of the chemical space around the solvent-exposed region of the ATP-binding pocket of VEGFR-2, a common strategy for improving inhibitor potency and selectivity.

SAR_VEGFR2 Scaffold This compound Thiophene Thiophene Ring (Core Interaction) Scaffold->Thiophene Sulfonamide Sulfonamide Linker (Hinge Binding) Scaffold->Sulfonamide Iodophenyl Iodophenyl Ring (Vector for Derivatization) Scaffold->Iodophenyl Derivatives Diverse Substituents (via Cross-Coupling) Iodophenyl->Derivatives Suzuki, Sonogashira, etc. VEGFR2 VEGFR-2 ATP Pocket Derivatives->VEGFR2 Improved Binding Activity Enhanced Potency & Selectivity VEGFR2->Activity

Caption: Structure-Activity Relationship (SAR) for VEGFR-2 Inhibition.

Broader Kinase Inhibition Profile

Beyond VEGFR-2, derivatives of the thiophene sulfonamide scaffold have shown activity against other important cancer-related kinases, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).[7][8] This suggests that libraries generated from the this compound scaffold could be screened against a panel of kinases to identify novel inhibitors for various cancer types.

Experimental Protocols for Screening and Evaluation

To assess the potential of novel compounds derived from the this compound scaffold, robust and reliable in vitro assays are essential. The following protocols describe a standard VEGFR-2 kinase inhibition assay and a cell-based anti-proliferative assay.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kits and measures the amount of ATP remaining after the kinase reaction.[9][10] A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a 2x kinase solution by diluting the VEGFR-2 enzyme in 1x kinase buffer.

  • Prepare a 2x substrate/ATP solution by dissolving the Poly(Glu, Tyr) substrate and ATP in 1x kinase buffer. The final ATP concentration should be at or near its Km for VEGFR-2.

  • Serially dilute the test compounds in DMSO and then in 1x kinase buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Add 5 µL of the diluted test compounds or vehicle control (DMSO in kinase buffer) to the wells of a 96-well plate.

  • Add 10 µL of the 2x kinase solution to each well.

  • Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of the ATP detection reagent to each well.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prep_Kinase Prepare 2x Kinase Solution Add_Kinase Add Kinase Solution Prep_Kinase->Add_Kinase Prep_Substrate_ATP Prepare 2x Substrate/ATP Solution Add_Substrate_ATP Initiate Reaction with Substrate/ATP Prep_Substrate_ATP->Add_Substrate_ATP Prep_Compound Prepare Serial Dilutions of Test Compound Add_Compound Add Compound/Vehicle to Plate Prep_Compound->Add_Compound Add_Compound->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Pre_Incubate->Add_Substrate_ATP Incubate Incubate at 30°C Add_Substrate_ATP->Incubate Add_Detection_Reagent Add ATP Detection Reagent Incubate->Add_Detection_Reagent Incubate_Lumi Incubate for Luminescence Add_Detection_Reagent->Incubate_Lumi Read_Plate Read Luminescence Incubate_Lumi->Read_Plate Analyze_Data Calculate % Inhibition and IC50 Read_Plate->Analyze_Data

Caption: Workflow for the In Vitro VEGFR-2 Kinase Inhibition Assay.

Protocol 3: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11]

Materials:

  • Human cancer cell line (e.g., HUVEC for anti-angiogenic effects, or a cancer cell line overexpressing the target kinase)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the incubator.

  • The next day, mix the contents of each well thoroughly and measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a highly versatile and promising starting point for the development of novel kinase inhibitors. Its straightforward synthesis and the presence of a modifiable iodo group allow for the rapid generation of diverse chemical libraries. The demonstrated potential of thiophene sulfonamides to inhibit key kinases involved in cancer progression, such as VEGFR-2, underscores the value of this scaffold in modern drug discovery. The protocols provided in this application note offer a solid foundation for researchers and drug development professionals to synthesize, screen, and evaluate new chemical entities based on this promising scaffold.

References

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Kumari, P., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. [Link]

  • Mishra, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • El-Malah, A. A., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of the Indian Chemical Society. [Link]

  • Al-Ostath, A., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]

  • Singh, S., et al. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Letters in Drug Design & Discovery. [Link]

  • ResearchGate. Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds | Request PDF. [Link]

  • WUR eDepot. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

  • Abdel-Gawad, H., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. [Link]

  • Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements. [Link]

  • Li, B., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Kumari, P., et al. (2022). Recent Updates on Oncogenic Signaling of Aurora Kinases in Chemosensitive, Chemoresistant Cancers: Novel Medicinal Chemistry Approaches for Targeting Aurora Kinases. Current Medicinal Chemistry. [Link]

  • Al-Blewi, F. F., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules. [Link]

  • Song, D., et al. (2014). Click approach to the discovery of 1,2,3-triazolylsalicylamides as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

Sources

Application Note: High-Fidelity Sonogashira Coupling of N-(3-iodophenyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sonogashira Coupling with N-(3-iodophenyl)thiophene-2-sulfonamide Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Strategic Analysis

This compound is a high-value pharmacophore scaffold, frequently utilized in the synthesis of Bcl-2 family inhibitors, antiviral agents, and complex heterocyclic libraries. Its structural duality—containing an electron-rich thiophene ring and an electron-deficient sulfonamide linker—presents specific challenges in palladium-catalyzed cross-coupling.

This guide details the optimized protocols for coupling this aryl iodide with terminal alkynes. Unlike simple aryl halides, this substrate requires careful management of the acidic sulfonamide proton (


) and the potentially coordinating sulfur atom in the thiophene ring.
Chemoselectivity & Mechanistic Considerations
  • The "Acidic Proton" Trap: The sulfonamide nitrogen proton (

    
    ) is sufficiently acidic to be deprotonated by standard bases used in Sonogashira coupling (e.g., triethylamine, 
    
    
    
    ). While the resulting anion generally undergoes coupling, it can alter solubility profiles or coordinate to the palladium center, reducing catalytic turnover (TON).
    • Strategy: Use mild inorganic bases (

      
      ) or ensure the solvent system (e.g., DMF) maintains the solubility of the deprotonated species.
      
  • Thiophene Coordination: The sulfur atom in the thiophene ring is a "soft" donor. While thiophenes are generally stable under Sonogashira conditions, the sulfur can compete with phosphine ligands for the Pd(II) center, potentially leading to catalyst resting states that are off-cycle.

    • Strategy: Use strong

      
      -donating phosphines (e.g., 
      
      
      
      in high concentration or bidentate ligands like dppf) to outcompete sulfur coordination.
  • Regioselectivity: The oxidative addition of Pd(0) occurs exclusively at the C-I bond (Bond Dissociation Energy

    
     kcal/mol) rather than the C-S bonds of the thiophene or the sulfonamide S-N bond, preserving the scaffold integrity.
    

Experimental Protocols

Protocol A: The "Benchmark" Homogeneous Method

Recommended for initial screening and small-scale synthesis (100 mg - 5 g).

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (3–5 mol%)
    
  • Co-Catalyst: Copper(I) Iodide [CuI] (2–5 mol%)

  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Degassing (Critical): In a reaction vial, combine the solvent (DMF) and base (

    
    ). Sparge with Argon or Nitrogen for 15 minutes. Note: Oxygen causes homocoupling of the alkyne (Glaser coupling), consuming the starting material.
    
  • Solubilization: Add this compound. Stir until fully dissolved. If the sulfonamide is stubborn, mild warming (40°C) helps.

  • Catalyst Addition: Under a positive pressure of inert gas, add

    
     and CuI. The solution typically turns yellow/orange.
    
  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Optimization: If conversion is <50% after 2 hours (monitored by TLC/LCMS), heat to 60°C . Do not exceed 80°C to avoid sulfonamide cleavage.

  • Quench & Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 1x with

      
       (to neutralize excess base and protonate the sulfonamide).
      
    • Wash 3x with Brine (to remove DMF).

    • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography. Tip: The sulfonamide NH can cause streaking on silica; add 1% acetic acid or 0.5% MeOH to the eluent.

Protocol B: Copper-Free "Green" Method

Recommended for pharmaceutical intermediates where Copper contamination is a concern or for alkynes prone to homocoupling.

Reagents:

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%)
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) or Toluene
    

Procedure:

  • Charge a reaction tube with the Substrate,

    
    , XPhos, and 
    
    
    
    .
  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Acetonitrile and the Alkyne via syringe.

  • Heat to 80°C for 12 hours.

  • Filter through a Celite pad to remove inorganic salts and Pd black. Concentrate and purify.

Visualizations

Experimental Workflow (DOT Diagram)

SonogashiraWorkflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Workup Phase Degas Degas Solvent (DMF/Et3N) Dissolve Dissolve Substrate (Sulfonamide) Degas->Dissolve AddCat Add Pd/Cu Catalysts (Inert Atm) Dissolve->AddCat AddAlkyne Add Terminal Alkyne AddCat->AddAlkyne Monitor Monitor TLC/LCMS (RT -> 60°C) AddAlkyne->Monitor Quench Acid Wash (1M HCl) Remove Copper Monitor->Quench Complete Extract Extraction (EtOAc/Brine) Quench->Extract Purify Purification (Silica + 1% AcOH) Extract->Purify

Caption: Standard workflow for Sonogashira coupling of sulfonamides. Note the acid wash step to remove copper and reprotonate the sulfonamide.

Catalytic Cycle & Chemoselectivity

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-I (Substrate) ComplexA Pd(II)-Ar-I Complex OxAdd->ComplexA TransMet Transmetallation (Cu-Acetylide) ComplexA->TransMet + R-C≡C-Cu ComplexB Pd(II)-Ar-Alkyne TransMet->ComplexB RedElim Reductive Elimination Product Release ComplexB->RedElim RedElim->Pd0 - Product Note1 Iodine: High Reactivity site Note1->OxAdd Note2 Thiophene S: Potential Poison (Requires excess Ligand) Note2->Pd0 Inhibition

Caption: The Pd(0)/Pd(II) catalytic cycle. The thiophene sulfur can reversibly inhibit Pd(0), necessitating robust ligands like PPh3 or XPhos.

Data Summary & Troubleshooting

Optimization Data (Representative)
VariableConditionYield (%)Notes
Solvent THF65%Slower reaction; precipitation of salts observed.
Solvent DMF 92% Excellent solubility of sulfonamide anion.
Base

88%Standard; requires acid wash workup.
Base

75%Heterogeneous; requires vigorous stirring.
Catalyst

85%Good, but catalyst is air-sensitive.
Catalyst

90% More robust; easier to handle.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Black Precipitate "Pd Black" formation (Catalyst decomposition).Ligand concentration too low or temperature too high. Add 10% extra

or switch to

.
Homocoupling (Alkyne Dimer) Oxygen present in the system (Glaser Coupling).Re-degas all solvents. Ensure balloon/manifold integrity. Add alkyne slowly.
No Reaction Catalyst poisoning by Thiophene or Sulfonamide anion.Switch to Protocol B (High-activity Buchwald ligands: XPhos/SPhos). Increase Temp to 80°C.
Streaking on TLC Acidic Sulfonamide NH interacting with Silica.Add 1% Acetic Acid or 0.5% Methanol to the TLC developing solvent.

References

  • Sonogashira Coupling of Sulfonamides

    • Protocol Source: BenchChem.[1] "Application Notes and Protocols for Sonogashira Coupling with N-(2-iodophenyl)methanesulfonamide." (2025).[1]

    • Relevance: Establishes the baseline stability of the sulfonamide NH proton under Pd/Cu c
  • Thiophene Compatibility in Pd-Catalysis

    • Source:Journal of Organic Chemistry. "Facile synthesis of substituted thiophenes via Pd/C-mediated Sonogashira coupling." (2006).[2]

    • Relevance: Validates that iodothiophenes and thiophene-containing substrates can be coupled without desulfuriz
  • General Sonogashira Methodology

    • Source: Organic Chemistry Portal.[3] "Sonogashira Coupling."

    • Relevance: Provides the mechanistic grounding for the choice of Pd(II)
  • Substrate Data

    • Source: PubChem. "3-(2-Iodophenyl)thiophene."[4]

    • Relevance: Structural confirmation and physicochemical properties of the core scaffold.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(3-iodophenyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TS-SYN-7392 Subject: Yield Improvement & Troubleshooting for Thiophene Sulfonamide Coupling Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

This guide addresses the synthesis of N-(3-iodophenyl)thiophene-2-sulfonamide via the nucleophilic substitution of thiophene-2-sulfonyl chloride with 3-iodoaniline .

The Core Challenge: This reaction faces a kinetic mismatch. The 3-iodoaniline is electronically deactivated (inductive withdrawal by Iodine), making it a sluggish nucleophile. Simultaneously, thiophene-2-sulfonyl chloride is moisture-sensitive and prone to hydrolysis. Low yields (<50%) typically stem from the competition between the slow desired coupling and the fast hydrolysis of the sulfonyl chloride.

Part 1: Critical Reaction Parameters (The "Why")

Nucleophilicity vs. Electrophilicity
  • The Problem: The iodine atom on the aniline ring withdraws electron density (

    
    -induction), reducing the nucleophilicity of the amine nitrogen. Standard "mix and stir" protocols often fail to reach completion before the sulfonyl chloride decomposes.
    
  • The Fix (Catalysis): You must use a nucleophilic catalyst. DMAP (4-Dimethylaminopyridine) is essential. It attacks the sulfonyl chloride first, forming a highly reactive N-sulfonylpyridinium intermediate that is much more susceptible to attack by the sluggish aniline than the chloride itself.

The Bis-Sulfonylation Trap
  • The Problem: Under highly basic conditions or with large excesses of sulfonyl chloride, the resulting sulfonamide proton (

    
    ) can be deprotonated, attacking a second equivalent of sulfonyl chloride to form the bis-sulfonamide  impurity.
    
  • The Fix: Control stoichiometry strictly (1.1 equiv of electrophile) and avoid harsh deprotonating bases (like NaH) unless alkylating. Use mild organic bases (Pyridine or Et3N).

Moisture Control
  • The Problem: Thiophene-2-sulfonyl chloride hydrolyzes to thiophene-2-sulfonic acid, which is water-soluble and unreactive.

  • The Fix: Use anhydrous solvents (DCM or THF). If using the "Schotten-Baumann" method (biphasic water/organic), yield will suffer due to the deactivated aniline. Anhydrous conditions are mandatory for high yield here.

Part 2: Optimized Experimental Protocol

Scale: 1.0 mmol (Adjust linearly) Target Yield: >85%

Reagents
ComponentEquiv.RoleNotes
3-Iodoaniline 1.0Limiting ReagentEnsure solid is not dark brown (oxidation).
Thiophene-2-sulfonyl chloride 1.1 - 1.2ElectrophileFreshly opened/distilled. If liquid/solid is gummy, check purity.
Pyridine 2.0 - 3.0Base/SolventActs as an acid scavenger.
DMAP 0.1 (10 mol%)CatalystCritical for conversion.
DCM (Dichloromethane) [0.2 M]SolventAnhydrous.
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add 3-iodoaniline (1.0 equiv) , DMAP (0.1 equiv) , and Pyridine (3.0 equiv) to anhydrous DCM . Stir until fully dissolved.

  • Cooling: Cool the mixture to 0°C (ice bath). Why? Exothermic addition can degrade the sulfonyl chloride.

  • Addition: Dissolve thiophene-2-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.

  • Reaction:

    • Allow the bath to warm to Room Temperature (RT) naturally.

    • Stir for 4–12 hours .

    • Monitor: Check TLC (Hexane/EtOAc 7:3). The limiting reagent (aniline) should disappear.

  • Quench: Add 1M HCl (aq) carefully until the aqueous phase is acidic (pH < 2). Why? This converts excess pyridine and unreacted aniline into water-soluble salts.

  • Extraction: Separate layers. Extract the aqueous layer 2x with DCM.

  • Washing (The Purification Trick):

    • Wash combined organics with Sat. NaHCO3 .[1] Why? Removes the thiophene-2-sulfonic acid byproduct (hydrolysis).

    • Wash with Brine.

  • Drying: Dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (hot/cold method) or flash chromatography (0-30% EtOAc in Hexanes).

Part 3: Troubleshooting Guide (FAQs)

Q1: My reaction turns black/tarry. What happened?

Diagnosis: Oxidation of the aniline or polymerization of the thiophene ring. Solution:

  • Ensure the reaction is under an inert atmosphere (

    
     or Ar).
    
  • Check your 3-iodoaniline. If it's pitch black before starting, purify it (recrystallize or sublime) first.

  • Keep the temperature at RT. Do not reflux unless absolutely necessary.

Q2: I see a spot just above my product on TLC. Is it the Bis-sulfonamide?

Diagnosis: Likely yes. Bis-sulfonamides are less polar (no acidic N-H proton) and run higher than the mono-sulfonamide. Solution:

  • Prevention: Reduce the equivalents of sulfonyl chloride from 1.2 to 1.05. Add the chloride slower.

  • Removal: Treat the crude mixture with NaOH/MeOH for 30 mins at RT. This selectively cleaves the second sulfonyl group (bis -> mono) without destroying the desired product. Re-acidify and extract.[2]

Q3: Yield is low (<40%), and I recovered starting material.

Diagnosis: The sulfonyl chloride hydrolyzed before it could react with the deactivated aniline. Solution:

  • Dry your DCM. Water is out-competing your aniline.

  • Increase DMAP. Go up to 20 mol%.

  • Check the Chloride: If your thiophene-2-sulfonyl chloride smells like strong acid (SO2/HCl) before you start, it has degraded.

Part 4: Visualizing the Logic

Workflow Diagram: Synthesis & Mechanism

This diagram illustrates the catalytic cycle and the critical intermediate.

G SulfCl Thiophene-2-sulfonyl Chloride Inter Active Intermediate (N-Sulfonylpyridinium) SulfCl->Inter Fast Attack (Catalysis) Acid Sulfonic Acid (Dead End) SulfCl->Acid Hydrolysis Aniline 3-Iodoaniline (Deactivated Nucleophile) Prod Target Sulfonamide Aniline->Prod DMAP DMAP (Catalyst) DMAP->Inter Enters Cycle Inter->DMAP Regenerated Inter->Prod Nucleophilic Attack by Aniline Byprod Pyridine-HCl (Salt) Water H2O (Moisture) Water->Acid

Caption: DMAP catalysis cycle showing the activation of sulfonyl chloride to overcome the low nucleophilicity of 3-iodoaniline.

Decision Tree: Troubleshooting Low Yield

T Start Problem: Low Yield TLC Check Crude TLC Start->TLC SM_Left Starting Material (Aniline) Remains TLC->SM_Left Yes No_SM Aniline Consumed, But Product Low TLC->No_SM No Hydrolysis Issue: Hydrolysis of Sulfonyl Chloride SM_Left->Hydrolysis Wet Solvents? Deactivated Issue: Aniline too deactivated SM_Left->Deactivated Dry Solvents? Bis Issue: Bis-Sulfonylation (High Rf Spot) No_SM->Bis Extra Spots? Tar Issue: Degradation/Tar No_SM->Tar Black Mixture? Fix_Hydro Action: Distill Solvents, Use Fresh Chloride Hydrolysis->Fix_Hydro Fix_Deact Action: Increase DMAP, Heat to 40°C Deactivated->Fix_Deact Fix_Bis Action: Reduce Base, Use NaOH Wash Bis->Fix_Bis Fix_Tar Action: N2 Atmosphere, Purify Aniline Tar->Fix_Tar

Caption: Diagnostic logic tree for isolating the root cause of yield loss based on TLC observation.

References

  • General Sulfonamide Synthesis Optimization

    • Title: Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents.[3]

    • Source: RSC Sustainability, 2024.
    • URL:[Link]

    • Relevance: Discusses general optimization of sulfonyl chloride reactivity and solvent effects.
  • Mechanistic Insight (DMAP Catalysis)

    • Title: Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP).
    • Source:Chemical Reviews, 1983, 83(3), 297–320.
    • URL:[Link]

    • Relevance: Foundational text explaining the formation of the N-acyl/sulfonylpyridinium intermediate required for deactiv
  • Thiophene Sulfonyl Chloride Properties

    • Title: 2-Thiophenesulfonyl chloride Product Data.[4]

    • Source: PubChem (NIH).
    • URL:[Link]

    • Relevance: Safety, hydrolysis d
  • Handling Electron-Deficient Anilines

    • Title: Metal-free introduction of primary sulfonamide into electron-rich arom
    • Source:Royal Society of Chemistry, 2024.
    • URL:[Link]

    • Relevance: Provides context on the difficulty of sulfonylation with varying electronic properties of the aniline ring.

Sources

resolving solubility issues of sulfonamides in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Sulfonamide Solubilization Technical Support Center.

Current Status: Operational Agent: Dr. Aristh (Senior Application Scientist) Ticket ID: SULF-SOL-001

Introduction: The "Brick Dust" Challenge

You are likely here because your sulfonamide compound—whether it’s sulfamethoxazole, sulfadiazine, or a novel derivative—has precipitated out of your buffer, turning a clear solution into a cloudy suspension.

In drug discovery, sulfonamides are notorious for being "brick dust": high melting point solids with poor aqueous solubility. Their solubility is strictly governed by ionization . Unlike simple lipophilic compounds, you cannot simply heat them or add more DMSO to fix the issue permanently. You must control the pH-dependent ionization equilibrium .

This guide synthesizes thermodynamic principles with practical rescue protocols to resolve your solubility crisis.

Module 1: The Diagnostic Hub (Root Cause Analysis)

Before attempting a fix, identify why your experiment failed. Sulfonamides behave as weak acids due to the -SO₂NH- moiety.

The Governing Equation: The total solubility (


) at a specific pH is determined by the intrinsic solubility (

) and the dissociation constant (

):


  • If pH < pKa: The compound remains protonated (neutral) and poorly soluble (

    
    ).
    
  • If pH > pKa: The compound ionizes (anionic), and solubility increases logarithmically.

Visualizing the Solubility Switch

Sulfonamide_Solubility_Mechanism Acidic Acidic Buffer (pH < pKa) Neutral Neutral Species (Protonated -SO2NH-) Acidic->Neutral Favors Precip PRECIPITATION (Low Solubility S0) Neutral->Precip Aggregates Ionized Anionic Species (Deprotonated -SO2N-) Neutral->Ionized pH Adjustment Alkaline Alkaline Buffer (pH > pKa) Alkaline->Ionized Favors Soluble STABLE SOLUTION (High Solubility Stot) Ionized->Soluble Repulsion/Hydration

Figure 1: The mechanistic switch between the insoluble neutral form and the soluble anionic form of sulfonamides.

Module 2: The "Alkaline Shift" Protocol

Best For: High-concentration stock preparation where the final assay tolerates a slight pH buffer capacity.

The Science: Most sulfonamides have a pKa between 6.0 and 10.0 [1]. To dissolve them, you must drive the equilibrium toward the ionized form.

Protocol:

  • Weigh your compound (e.g., 10 mg).

  • Do NOT add water/buffer yet.

  • Add 0.1 M NaOH (or KOH): Add just enough to wet the solid (e.g., 100 µL).

    • Why? This creates a localized high-pH environment (pH ~13), instantly ionizing the sulfonamide nitrogen.

  • Vortex until clear.

  • Dilute slowly with your target buffer (e.g., PBS pH 7.4) to the desired volume.

    • Caution: If the final pH drops below the pKa (e.g., pH 5.5), the compound will reprecipitate.

Data: pKa Reference Table for Common Sulfonamides

CompoundpKa1 (Amine)pKa2 (Sulfonamide)Intrinsic Solubility (

)
Sulfamethoxazole~1.75.7 [2]~0.29 mg/mL
Sulfadiazine~2.06.5 [1]~0.013 mg/mL
Sulfamethazine~2.47.4 [3]~1.5 mg/mL

Module 3: The "Cosolvent Cocktail" (For Neutral pH)

Best For: Assays strictly requiring pH 7.4 where the "Alkaline Shift" is too risky for the biological target.

The Science: If you cannot adjust pH, you must lower the polarity of the solvent to match the lipophilicity of the neutral drug. A single solvent (like DMSO) often fails upon dilution into water (the "crash out"). A ternary system (Solvent + Surfactant + Water) is superior.

The "GSK805" Standard Protocol [4]: This formulation strategy is widely applicable to lipophilic sulfonamides.

  • Prepare Stock: Dissolve compound in 100% DMSO at 10x the target concentration.

  • Sequential Addition (Critical Order):

    • Take 10% volume of DMSO Stock.[1]

    • Add 40% volume of PEG 300 (Polyethylene Glycol).[1] Mix thoroughly.

    • Add 5% volume of Tween-80 (Polysorbate 80). Mix.

    • Add 45% volume of Saline/Water .

  • Result: A stable, clear solution at neutral pH.

Why this works:

  • DMSO: Solubilizes the crystalline lattice.

  • PEG 300: Acts as an interface cosolvent, preventing immediate nucleation of water crystals.

  • Tween-80: A surfactant that prevents micro-aggregates from growing into visible precipitates.

Module 4: Biocompatible Complexation (Cyclodextrins)

Best For: Sensitive cell culture or in vivo studies where DMSO/Surfactants are toxic.

The Science: Cyclodextrins (CDs) are "molecular buckets" with a hydrophobic interior and hydrophilic exterior. They encapsulate the non-polar phenyl ring of the sulfonamide, shielding it from water [5].

Protocol:

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water.

  • Add Compound: Add sulfonamide in excess of expected solubility.

  • Equilibrate: Shake/Vortex at room temperature for 24 hours.

  • Filter: Pass through a 0.22 µm filter to remove undissolved solids.

  • Usage: Use this filtrate as your stock.

Performance Data:

  • Sulfamethoxazole w/ β-CD: Solubility increases ~4.3-fold compared to water [5].

  • Sulfadiazine w/ β-CD: Solubility increases ~4-fold [6].

Module 5: Troubleshooting Workflow

Use this decision tree to select the correct protocol for your specific constraints.

Solubilization_Decision_Tree Start Start: Sulfonamide Precipitation Q1 Can you alter the pH > 8.0? Start->Q1 Method1 USE ALKALINE SHIFT (Dissolve in 0.1M NaOH, then buffer) Q1->Method1 Yes Q2 Is DMSO/PEG toxic to your assay? Q1->Q2 No Method2 USE COSOLVENT COCKTAIL (10% DMSO / 40% PEG300 / 5% Tween) Q2->Method2 No (Robust Assay) Method3 USE CYCLODEXTRIN (20% HP-beta-CD in water) Q2->Method3 Yes (Sensitive Cells)

Figure 2: Strategic decision tree for selecting the optimal solubilization method.

Frequently Asked Questions (FAQ)

Q: My solution was clear, but precipitated after 2 hours in the fridge. Why? A: This is a temperature-dependent solubility crash. Solubility (


) decreases as temperature drops.
  • Fix: Store sulfonamide stocks at Room Temperature (RT) if possible. If you must refrigerate, use the Cosolvent Cocktail (Module 3), as PEG inhibits nucleation better than pure buffers at low temperatures.

Q: Can I autoclave my sulfonamide solution? A: Generally, yes . Sulfonamides are thermally stable. However, at high pH (Alkaline Shift method), autoclaving may induce hydrolysis of the amide bond.

  • Recommendation: Sterile filter (0.22 µm) rather than autoclaving if you used pH adjustment.

Q: I see "crystals" in my cell culture wells under the microscope. A: This is likely "salting out." The high ionic strength of culture media (DMEM/RPMI) reduces the solubility of organic compounds compared to pure water.

  • Fix: Switch to the Cyclodextrin Protocol (Module 4). The inclusion complex protects the drug from ionic interactions in the media.

References

  • Dahlan, R., McDonald, C., & Sunderland, V. B. (1987). Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim.[2][3][4][5] Journal of Pharmacy and Pharmacology, 39(4), 246-251. Link

  • Yalkowsky, S. H., & He, Y. (2003).
  • Martinez, F., et al. (2013). Temperature dependence of the solubility of sulfamethazine in some ethanol+ water mixtures. Journal of Solution Chemistry.
  • ResearchGate Protocol Repository. (2025). "What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?" Link

  • Zoppi, A., et al. (2010).[6] Complexation of sulfonamides with β-cyclodextrin studied by experimental and theoretical methods.[7] Journal of Pharmaceutical Sciences, 99(7), 3166-3176. Link

  • Mura, P., et al. (2003).[6] Interaction of sulfadiazine with cyclodextrins in aqueous solution and in the solid state.[6][7] International Journal of Pharmaceutics.

Sources

Technical Support Center: Purification of N-(3-iodophenyl)thiophene-2-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Subject: Purification and isolation of N-(3-iodophenyl)thiophene-2-sulfonamide. Context: This compound is a critical intermediate, often used as an electrophile in Suzuki-Miyaura cross-coupling reactions due to the labile C-I bond. High purity is essential because residual iodine-containing starting materials (e.g., 3-iodoaniline) can poison palladium catalysts in downstream applications.

Chemical Profile:

Property Description
Structure Sulfonamide linkage between thiophene and 3-iodobenzene.
pKa (Sulfonamide NH) ~9.5 – 10.5 (Weakly Acidic).
Solubility Soluble in EtOAc, DCM, DMSO; Low solubility in water/hexanes.

| Key Impurities | 3-iodoaniline (SM), Thiophene-2-sulfonyl chloride (SM), Thiophene-2-sulfonic acid (Hydrolysis), Free Iodine (


). |

Rapid Triage: Purification Logic Flow

Use this decision tree to determine the correct purification strategy based on your crude product's characteristics.

PurificationLogic Start Crude Reaction Mixture CheckColor Is the solid/solution purple or dark brown? Start->CheckColor CheckSM Is 3-iodoaniline present (TLC/LCMS)? CheckColor->CheckSM No ActionThio Wash with 10% Na2S2O3 (Sodium Thiosulfate) CheckColor->ActionThio Yes (Iodine contamination) CheckAcid Is Thiophene-2-sulfonic acid present? CheckSM->CheckAcid No ActionHCl Wash with 1M HCl (Removes Amine) CheckSM->ActionHCl Yes ActionBase Wash with Sat. NaHCO3 (Removes Sulfonic Acid) CheckAcid->ActionBase Yes Recryst Recrystallize (EtOH/H2O or Toluene) CheckAcid->Recryst No ActionThio->CheckSM ActionHCl->CheckAcid ActionBase->Recryst Final Pure Product Recryst->Final

Figure 1: Logical decision tree for removing specific impurities based on visual and analytical checkpoints.

Troubleshooting Guide (FAQs)

Issue 1: "My product is turning purple/brown on the filter paper."

Diagnosis: Iodine Liberation. Aryl iodides can be light-sensitive. If the reaction mixture was exposed to light or excess heat, trace iodine (


) may have formed. 

is not removed by standard acid/base washes and will sublime or stain the solid.

Solution:

  • Dissolve the crude material in Ethyl Acetate.

  • Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  solution.
    
    • Mechanism:[1][2] Thiosulfate reduces colored iodine (

      
      ) to colorless, water-soluble iodide (
      
      
      
      ).
  • The organic layer should turn from brown/purple to pale yellow immediately.

  • Dry over

    
     and proceed to recrystallization.
    
Issue 2: "I cannot get rid of the starting amine (3-iodoaniline)."

Diagnosis: Insufficient Acid Wash. 3-iodoaniline is a weak base. If your wash is not acidic enough, or if you are using a solvent that solubilizes the salt (like THF), the amine will remain.

Solution:

  • Solvent Switch: Ensure your product is dissolved in a non-water-miscible solvent like Ethyl Acetate or Dichloromethane (DCM). Do not use Ether (amine salts can be soluble in ether).

  • Protocol: Wash with 1M HCl (3x).

    • Validation: Check the pH of the aqueous layer. It must be < 2. The amine converts to the hydrochloride salt (water-soluble) and partitions out of the organic layer.

Issue 3: "My yield is low after bicarbonate wash."

Diagnosis: Product Deprotonation. Sulfonamides are weakly acidic (


). While saturated Sodium Bicarbonate (

, pH ~8.5) is generally safe, using strong bases like NaOH or Sodium Carbonate (

) can deprotonate the sulfonamide nitrogen, forming a water-soluble salt that is lost in the aqueous waste.

Solution:

  • Stick to Saturated

    
      for removing acidic impurities (like thiophene-2-sulfonic acid).
    
  • Recovery: If you suspect product loss, acidify your aqueous waste to pH 3 with HCl and extract with EtOAc. The sulfonamide will reprecipitate or extract back into the organic phase.

Advanced Protocol: Step-by-Step Purification

Phase A: Chemical Extraction (The "Work-Up")

Goal: Remove bulk starting materials and inorganic byproducts.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (10 mL per gram of crude).

  • Acid Wash (Removes 3-iodoaniline):

    • Wash organic layer with 1M HCl (2 x 10 mL).

    • Tech Note: Keep the aqueous layers separate; if yield is low later, check these layers.

  • Reductive Wash (Removes Iodine):

    • Wash with 10% Sodium Thiosulfate (1 x 10 mL).

    • Observation: Dark color should vanish.

  • Mild Base Wash (Removes Sulfonic Acid):

    • Wash with Saturated

      
        (1 x 10 mL).
      
    • Caution: Gas evolution (

      
      ) may occur. Vent separatory funnel frequently.
      
  • Drying: Wash with Brine (Sat. NaCl), dry over Anhydrous

    
    , filter, and concentrate in vacuo.
    
Phase B: Recrystallization (The "Polish")

Goal: Remove trace isomers and non-polar impurities.

If the product from Phase A is not sufficiently pure (>98% by HPLC), perform recrystallization.

Recommended Solvent System: Ethanol / Water Rationale:[3] Sulfonamides generally exhibit high solubility in hot ethanol and low solubility in water. This system avoids the use of benzene-derivatives (like toluene) if toxicity is a concern, though Toluene is an excellent alternative.

StepActionCritical Parameter
1 Suspend solid in Ethanol (95%) .Use minimal volume.
2 Heat to reflux (

).
Add EtOH dropwise until just dissolved.
3 (Optional) Hot Filtration.If insoluble particles remain, filter hot.[3][4]
4 Add Water (Anti-solvent).Add hot water dropwise until slight turbidity persists.
5 Clarify.Add 1-2 drops of hot EtOH to clear the solution.
6 Cooling.Cool to Room Temp, then

bath.
7 Collection.Filter crystals, wash with cold 50% EtOH/Water.

Alternative Solvent: If the product "oils out" in EtOH/Water, use Toluene . Heat to boiling to dissolve, then cool slowly.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • BenchChem Technical Support. Recrystallization of Sulfonamide Products. (General protocols for sulfonamide solubility and crystallization).

  • Sigma-Aldrich. Product Specification: Thiophene-2-sulfonyl chloride. (Data on hydrolysis sensitivity and storage).

  • PubChem. Compound Summary: N-phenylthiophene-2-sulfonamide. (Analogous structure properties and pKa data).

  • ResearchGate. Discussions on removing iodine from organic reaction mixtures. (Protocols for sodium thiosulfate washes).

Sources

stability of N-(3-iodophenyl)thiophene-2-sulfonamide in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability, handling, and troubleshooting protocols for N-(3-iodophenyl)thiophene-2-sulfonamide , a lipophilic small-molecule probe often utilized in medicinal chemistry as a scaffold for kinase inhibition (e.g., CDK/CCR pathways) or as a synthetic intermediate.

Compound Overview & Physicochemical Profile

To ensure experimental reproducibility, researchers must understand the specific chemical vulnerabilities of this molecule. It is not a generic reagent; its iodophenyl and thiophene moieties dictate specific handling requirements.

PropertyValue / CharacteristicImpact on Cell Culture
Molecular Structure Thiophene-2-sulfonamide core with 3-iodo substitutionLipophilic . High risk of precipitation in aqueous media.
Solubility (Water) Negligible (< 1 µM typically)Requires organic co-solvent (DMSO) for delivery.
Solubility (DMSO) High (> 10 mM)Stable in frozen stocks.
Photostability Low to Moderate Critical: The C-I bond is susceptible to photolytic cleavage (dehalogenation) under UV/blue light.
Hydrolytic Stability HighThe sulfonamide bond is stable at physiological pH (7.2–7.6).
Protein Binding High (> 95%)Binds extensively to Serum Albumin (FBS/BSA), reducing free drug concentration.
Stability in Cell Culture Media

The primary failure mode for this compound in vitro is physical instability (precipitation) rather than chemical degradation, followed closely by photodecomposition .

A. Physical Stability (Solubility Limit)
  • The "Crash-Out" Effect: When a concentrated DMSO stock (e.g., 10 mM) is added directly to media, the rapid change in polarity often causes immediate, microscopic precipitation. This "crash-out" is invisible to the naked eye but results in variable dosing.

  • Serum Effect: Supplemented media (10% FBS) solubilizes the compound better than serum-free media due to albumin binding. However, this binding also sequesters the drug, potentially requiring higher nominal concentrations to achieve IC50.

B. Chemical Stability (Photolysis)
  • Mechanism: The Carbon-Iodine (C-I) bond energy (~57 kcal/mol) is lower than C-Br or C-Cl. Exposure to ambient laboratory light (especially fluorescent hoods) can trigger homolytic cleavage, releasing an aryl radical and free iodide.

  • Consequence: Loss of biological activity and potential toxicity from radical species.

Troubleshooting Guide (FAQ)
Q1: I see fine crystals in my well plates after 24 hours. What happened?

Diagnosis: Compound precipitation (crystallization). Root Cause: The concentration exceeded the thermodynamic solubility limit in the media, or the DMSO concentration was too low to keep it solubilized during the mixing phase. Solution:

  • Limit Final Concentration: Ensure the final concentration is ≤ 100 µM (depending on the specific media).

  • Sonicate the Stock: Sonicate the DMSO stock before use to ensure no micro-crystals exist before dilution.

  • Pre-dilution Step: Do not pipette 10 mM stock directly into 10 mL media. Perform an intermediate dilution in media without serum first, or vortex rapidly during addition.

Q2: My IC50 values are shifting (compound seems less potent).

Diagnosis: Loss of effective concentration. Root Cause: Likely Photodegradation or Plastic Adsorption . Solution:

  • Protect from Light: Handle the compound under amber light or wrap tubes/plates in foil. The iodophenyl group is light-sensitive.

  • Check Plasticware: Lipophilic sulfonamides can adsorb to polystyrene. Use low-binding polypropylene plates or glass-coated consumables if possible.

  • Fresh Stocks: Do not use DMSO stocks that have been freeze-thawed >5 times.

Q3: The compound is toxic to my control cells (Vehicle control is fine).

Diagnosis: Off-target toxicity. Root Cause: Free iodide release (from photolysis) or thiophene oxidation products. Solution:

  • Perform a viability assay on the compound that has been "pre-exposed" to light vs. "dark" control to confirm phototoxicity.

  • Add an antioxidant (e.g., 50 µM

    
    -mercaptoethanol) if oxidation is suspected, though this is rare for sulfonamides.
    
Validated Preparation Protocol

To maximize stability and reproducibility, follow this "Step-Down" Dilution Protocol :

  • Master Stock Preparation:

    • Dissolve solid powder in anhydrous DMSO to 10 mM .

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C in the dark.

  • Working Solution (Day of Experiment):

    • Thaw one aliquot in the dark. Vortex and Sonicate for 30 seconds.

    • Critical Step: Prepare a 1000x intermediate dilution if dosing at low concentrations, or add DMSO stock to a small volume of media while vortexing to prevent local high-concentration pockets.

  • In-Well Dilution:

    • Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity masking the compound's effect.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the degradation and precipitation pathways for this compound in a biological context.

StabilityPathways cluster_0 Critical Failure Modes Compound N-(3-iodophenyl) thiophene-2-sulfonamide Media Cell Culture Media (Aqueous pH 7.4) Compound->Media Dilution Radical Aryl Radical + I• (Phototoxic) Compound->Radical UV/Blue Light (C-I Cleavage) Precipitate Precipitate (Inactive Solid) Media->Precipitate Oversaturation (>Solubility Limit) ProteinBound Albumin-Bound Complex (Reduced Bioavailability) Media->ProteinBound FBS Interaction (Equilibrium)

Caption: Figure 1. Stability map showing the two primary risks: physical precipitation in aqueous media and photochemical cleavage of the iodine bond.

References
  • BenchChem. "Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides." BenchChem Technical Guides. Accessed 2024.[1][2] Link

  • PubChem. "3-(2-Iodophenyl)thiophene Compound Summary." National Library of Medicine. Link

  • Sigma-Aldrich. "Technical Bulletin: Handling of Light-Sensitive Aryl Iodides in Cell Culture." Merck Life Science. Link

  • Postgård, P., et al. "Stunning of iodide transport by 131I irradiation in cultured thyroid epithelial cells."[3] Journal of Nuclear Medicine, 2002. Link (Cited for iodine/irradiation mechanics).[3]

  • Lipinski, C. A. "Poor aqueous solubility—an industry wide problem in drug discovery." American Pharmaceutical Review, 2002. (General reference for lipophilic compound handling).

Sources

Technical Support Center: Recrystallization of Thiophene Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TS-REC-THIO-SULF-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Solvent Selection Strategy

Thiophene sulfonamides present a unique crystallization challenge. The molecule contains two distinct domains: the thiophene ring (electron-rich, aromatic, lipophilic) and the sulfonamide group (


, highly polar, hydrogen-bond donor/acceptor).

Successful recrystallization requires a solvent system that balances these opposing properties.[1] A solvent that is too polar (e.g., pure water) will not dissolve the thiophene backbone, while a solvent that is too non-polar (e.g., hexane) will not dissolve the sulfonamide moiety even at boiling points.

Primary Solvent Systems (The "Golden Pairs")

The following systems have the highest success rate for thiophene-2-sulfonamide and its substituted derivatives.

System TypeSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)Target MechanismBest For
Polar/Aprotic Ethanol (95%) / Water 90:10 to 60:40Cooling CrystallizationGeneral purification; removal of inorganic salts.
Intermediate Ethyl Acetate / n-Heptane Dissolve in EtOAc, add Heptane to cloud pointAnti-solvent PrecipitationLipophilic derivatives; avoiding hydrate formation.
High Solubility Methanol / Water 80:20Cooling CrystallizationHighly polar derivatives; when EtOH fails to dissolve.
Polymorph Screen Acetonitrile / Toluene VariableEvaporative/CoolingScreening for stable polymorphs (thermodynamic control).

Critical Note on Stability: Thiophene rings are susceptible to oxidation (forming thiophene S-oxides) and electrophilic attack. Avoid strong acids and oxidizing solvents (e.g., peroxides in old ethers). Always use fresh, peroxide-free solvents.

Standard Operating Procedure (SOP)

Protocol A: Dual-Solvent Recrystallization (Ethanol/Water)

Objective: Purify crude thiophene sulfonamide (Target Purity: >98%).

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add 95% Ethanol just enough to cover the solid.

  • Heating: Heat to boiling (approx. 78°C) on a hot plate/stirrer. Add more ethanol dropwise until the solid just dissolves.

    • Checkpoint: If the solution is dark/colored, cool slightly, add activated carbon (1-2% w/w), boil for 5 mins, and perform a hot filtration through Celite.

  • Anti-Solvent Addition: While boiling, add warm water dropwise.

    • Stop when a faint, persistent turbidity (cloudiness) appears.

    • Add one drop of Ethanol to clear the turbidity.

  • Crystallization: Remove from heat.

    • Stage 1: Cool to room temperature (20-25°C) undisturbed on a cork ring (insulate with foil if oiling out is a risk).

    • Stage 2: Once crystals appear, move to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum (Buchner funnel). Wash with cold 50% EtOH/Water. Dry in a vacuum oven at 40°C.

Troubleshooting Hub

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The product separates as a viscous oil droplet at the bottom of the flask rather than distinct crystals. Cause: The saturation temperature exceeds the "oiling out" temperature (LLPS boundary), often due to impurities depressing the melting point or the solvent being too polar.

Diagnostic Workflow:

OilingOut Start Problem: Product Oils Out CheckTemp Is Solution Temp > Product MP? Start->CheckTemp ImpurityCheck Is Crude Purity < 80%? CheckTemp->ImpurityCheck No Action1 Re-heat & Add More Good Solvent (Shift Phase Diagram) CheckTemp->Action1 Yes (Too Hot) Action3 Seed at T < MP (Add seed crystal at 5-10°C below MP) ImpurityCheck->Action3 No (Metastable Zone) Action4 Pre-purify (Flash Column) Before Crystallization ImpurityCheck->Action4 Yes (Too Impure) Action2 Switch Solvent System (Use Less Polar System, e.g., EtOAc/Heptane) Action3->Action2 If Seeding Fails

Figure 1: Decision tree for resolving oiling-out phenomena during sulfonamide crystallization.

Issue 2: Polymorphism (Inconsistent Melting Points)

Symptom: Different batches show different melting points (e.g., Batch A: 137°C, Batch B: 129°C) despite high purity by HPLC. Root Cause: Sulfonamides are notorious for concomitant polymorphism . The hydrogen bonding network (N-H...O=S) can arrange in dimers or catemers depending on the solvent's H-bond capability.

Resolution:

  • Kinetic Control (Metastable Form): Fast cooling or precipitation with anti-solvent often yields the metastable (lower MP) form.

  • Thermodynamic Control (Stable Form): Slow cooling in a solvent where the compound has moderate solubility (e.g., Toluene or slow evaporation of Acetonitrile) encourages the most stable crystal lattice.

  • Action: If a specific polymorph is required for regulatory reasons, you must seed the crystallization with that specific polymorph during the cooling phase.

Issue 3: Decomposition/Color Change

Symptom: Solution turns yellow/brown upon heating. Root Cause: Thiophene ring oxidation or thermal instability of the sulfonamide bond. Fix:

  • Limit Heat Exposure: Do not boil for extended periods.

  • Inert Atmosphere: Perform the dissolution under Nitrogen (

    
    ) or Argon.
    
  • Acid Scavenging: If the compound is acid-sensitive, ensure the solvent is neutral. Avoid unbuffered water if the compound hydrolyzes.

Advanced Logic: Solvent-Structure Interaction

The choice of solvent dictates the supramolecular assembly of the sulfonamide.

SolventLogic Substrate Thiophene Sulfonamide H_Bond H-Bond Donor/Acceptor (Sulfonamide Group) Substrate->H_Bond Lipophilic Aromatic Ring (Thiophene) Substrate->Lipophilic Alcohol Alcohols (EtOH, MeOH) Solvates Polar Group H_Bond->Alcohol High Solubility Alkane Alkanes (Heptane) Precipitates Polar Group H_Bond->Alkane Insoluble Ester Esters (EtOAc) Solvates Aromatic Ring Lipophilic->Ester Moderate Solubility Outcome Ideal Crystal Growth (Balanced Interactions) Alcohol->Outcome Primary Solvent Alkane->Outcome Anti-Solvent Ester->Outcome Co-Solvent

Figure 2: Mechanistic logic for solvent selection based on molecular moieties.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone/Water? A: Yes, but proceed with caution. Acetone is a very strong solvent for sulfonamides. You may need a high ratio of water to induce crystallization, which increases the risk of oiling out. Acetone is better suited for cleaning glassware than growing controlled crystals of this specific class.

Q: My yield is low (<50%). Where is my product? A: It is likely in the "mother liquor" (the filtrate).

  • Fix: Concentrate the filtrate by rotary evaporation to half its volume and cool again (Second Crop).

  • Note: The second crop is usually less pure than the first.

Q: How do I remove residual solvent? Thiophene sulfonamides hold onto solvents tightly. A: Sulfonamides often form solvates (pseudopolymorphs) where solvent molecules are trapped in the crystal lattice.

  • Fix: Dry under high vacuum (<5 mbar) at 40-50°C for at least 24 hours. If the solvent peak persists in NMR, you may have a stable solvate. Recrystallize from a non-solvate-forming solvent like Toluene or Isopropanol.

References

  • BenchChem Technical Support. (2025).[2] Recrystallization of Sulfonamide Products: Troubleshooting Oiling Out and Yield Issues. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (2025).[3] Thiophene-2-sulfonamide: Chemical and Physical Properties. National Library of Medicine. Retrieved from

  • Nangia, A., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. (Mechanistic insight into sulfonamide hydrogen bonding networks).
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Thiophenesulfonamide. Retrieved from

Sources

Validation & Comparative

Comparative Analysis of IR Spectroscopy for Sulfonamide Bond Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The First Line of Defense

In drug development, the sulfonamide moiety (


) is a critical pharmacophore found in antibiotics, diuretics, and anti-inflammatory agents. While NMR (

,

) remains the gold standard for structural connectivity, it is often a bottleneck due to sample preparation and acquisition time.

Infrared (IR) Spectroscopy serves as the immediate, high-throughput "gatekeeper" for reaction monitoring and solid-state characterization. This guide details the specific vibrational signatures of the sulfonamide bond, compares IR performance against Raman and NMR, and provides a self-validating experimental protocol.

The Spectral Fingerprint: Diagnostic Peaks[1]

The confirmation of a sulfonamide bond relies on identifying the vibrational modes of the sulfonyl group (


) and the amine (

).[1] Unlike carbon backbones, the

group possesses a strong dipole moment, making it intensely IR active.
Mechanism of Vibration

The sulfur atom is hypervalent, forming two double bonds with oxygen. These bonds undergo coupled vibrations:

  • Asymmetric Stretch (

    
    ):  The oxygens move in opposite directions relative to sulfur. This requires higher energy (higher wavenumber).[2]
    
  • Symmetric Stretch (

    
    ):  The oxygens move in phase (away from sulfur simultaneously). This requires lower energy.
    
Summary of Characteristic Bands
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Sulfonyl (

)
Asymmetric Stretch 1370 – 1330 StrongPrimary Indicator. Often splits in solid state due to crystal packing.
Sulfonyl (

)
Symmetric Stretch 1180 – 1140 StrongSecondary Indicator. Very sharp, distinct peak.
Amine (

)
Stretching (

)
3350 – 3200VariablePrimary (

):
Two bands (sym/asym).Secondary (

):
One band.[1][3] Broadens with H-bonding.[4][2][5]
S-N Bond Stretching (

)
950 – 900Weak/MedOften obscured by the fingerprint region; less reliable for initial confirmation.

Expert Insight: Do not rely solely on the


 stretch for confirmation, as it overlaps with amides and alcohols. The 1350/1160 

doublet
is the definitive fingerprint for the sulfonyl group.

Comparative Analysis: IR vs. Alternatives

To validate why IR is the chosen method for rapid confirmation, we compare it with Raman (complementary vibrational) and NMR (structural).

Performance Matrix
FeatureFTIR (ATR) Raman Spectroscopy NMR (

)
Detection Principle Absorption (Change in Dipole)Scattering (Change in Polarizability)Magnetic Resonance (Nuclear Spin)
Sulfonamide Sensitivity High (

is very polar)
Moderate (

is active, but weaker)
High (via

proton shift)
Sample State Solid or Liquid (Native state)Solid or LiquidSolution only (Destructive to crystal form)
Water Interference High (OH overlaps NH)Negligible (Best for aqueous)High (requires deuterated solvents)
Throughput < 1 min per sample< 1 min per sample10–30 min per sample
Primary Utility Functional Group ID & Polymorphs Symmetric bonds (

,

)
Exact atomic connectivity
Decision Logic
  • Use IR when: You need to confirm the reaction completion (disappearance of sulfonyl chloride peaks) or identify solid-state polymorphs.

  • Use Raman when: The sample is in an aqueous solution or packaged in glass/plastic (Raman can shoot through containers).[6]

  • Use NMR when: You need to prove the exact substitution pattern on the aromatic ring attached to the sulfonamide.

Visualizing the Workflow

The following diagram illustrates the logical flow for characterizing a sulfonamide synthesis product, highlighting where IR fits into the decision matrix.

Sulfonamide_Workflow Start Crude Synthesis Product IR_Check Step 1: ATR-FTIR Screening (Target: 1350 & 1160 cm⁻¹) Start->IR_Check Decision Peaks Present? IR_Check->Decision Purification Purification (Recrystallization/Chromatography) Decision->Purification Yes (Strong SO2 bands) Fail Review Synthesis (Check Starting Materials) Decision->Fail No (Missing SO2 bands) NMR Step 2: 1H-NMR Validation (Connectivity Check) Purification->NMR Polymorph Step 3: Solid State Analysis (IR Fingerprint Region) NMR->Polymorph Structure Confirmed

Figure 1: Analytical workflow for sulfonamide drug development. IR acts as the rapid "Go/No-Go" gate before investing time in purification and NMR.

Experimental Protocol: ATR-FTIR

Objective: Obtain a high-quality spectrum of a solid sulfonamide derivative using Attenuated Total Reflectance (ATR).

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR Crystal (preferred for durability) or ZnSe (use caution with abrasive solids).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology
  • System Validation (Self-Check):

    • Ensure the crystal is clean.[7] Run a Background Scan (air only).

    • Acceptance Criteria: The background should show

      
       doublets (
      
      
      
      ) and water vapor, but no other static peaks. If static peaks exist, clean the crystal again.
  • Sample Application:

    • Place approximately 2–5 mg of the solid sample onto the center of the ATR crystal.

    • Crucial Step: Lower the pressure arm (anvil) until the force gauge indicates optimal contact (usually a "click" or specific torque setting).

    • Why: Poor contact results in weak intensity and low Signal-to-Noise (S/N) ratio.

  • Acquisition:

    • Range:

      
      .
      
    • Resolution:

      
      .
      
    • Scans: 16 to 32 scans (accumulating more scans improves S/N ratio).

  • Post-Processing:

    • Apply ATR Correction .

    • Explanation: In ATR, penetration depth depends on wavelength (deeper at lower wavenumbers). Uncorrected ATR spectra have weaker high-wavenumber peaks compared to transmission (KBr) spectra. Correction normalizes this for library comparison.

  • Cleaning:

    • Remove sample with a soft tissue.[8]

    • Wipe with isopropanol.[7]

    • Verification: Run a quick preview scan to ensure the spectrum returns to the baseline.

Troubleshooting & Nuance

The Hydrogen Bonding Effect

Sulfonamides are strong hydrogen bond donors (via


) and acceptors (via 

).
  • Observation: In solid state, the

    
     peak (
    
    
    
    ) often broadens significantly and shifts to lower wavenumbers compared to dilute solution spectra.
  • Differentiation: If the

    
     peak is sharp and high-frequency (
    
    
    
    ), the molecule may be in a non-hydrogen-bonded state or sterically hindered.
Distinguishing from Sulfonic Acids

Sulfonic acids (


) also have 

stretches.
  • Differentiation: Look for the broad O-H stretch in sulfonic acids (

    
    ), which is absent in pure sulfonamides.
    
  • Sulfonamide: Look for the S-N stretch around

    
    , which is absent in sulfonic acids.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (The definitive text for organic structural assignment).
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for detailed wavenumber ranges).
  • National Institutes of Health (NIH). (2022). Structure and Computational Studies of New Sulfonamide Compound. PubMed Central. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.